Fenticonazole Impurity D
Beschreibung
Structure
3D Structure of Parent
Eigenschaften
CAS-Nummer |
1313397-05-5 |
|---|---|
Molekularformel |
C24H21Cl2N3O4S |
Molekulargewicht |
518.4 g/mol |
IUPAC-Name |
1-(2,4-dichlorophenyl)-2-[3-[(4-phenylsulfanylphenyl)methyl]imidazol-3-ium-1-yl]ethanol;nitrate |
InChI |
InChI=1S/C24H21Cl2N2OS.NO3/c25-19-8-11-22(23(26)14-19)24(29)16-28-13-12-27(17-28)15-18-6-9-21(10-7-18)30-20-4-2-1-3-5-20;2-1(3)4/h1-14,17,24,29H,15-16H2;/q+1;-1 |
InChI-Schlüssel |
GAXDLSMLSXXWRD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)SC2=CC=C(C=C2)C[N+]3=CN(C=C3)CC(C4=C(C=C(C=C4)Cl)Cl)O.[N+](=O)([O-])[O-] |
Aussehen |
Off-White to Pale Yellow Solid |
Reinheit |
> 95% |
Menge |
Milligrams-Grams |
Synonyme |
1H-Imidazolium, 3-[2-(2,4-dichlorophenyl)-2-hydroxyethyl]-1-[[4-(phenylthio)phenyl]methyl]-, nitrate (1:1) |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Fenticonazole Impurity D: Comprehensive Physicochemical Profiling, Mechanistic Origins, and Analytical Methodologies
Executive Summary
In the landscape of active pharmaceutical ingredient (API) synthesis, the control of related substances is paramount to ensuring drug safety and efficacy. Fenticonazole nitrate is a broad-spectrum imidazole antifungal agent widely utilized for the treatment of vulvovaginal candidiasis and dermatophytosis. However, its synthetic pathway is susceptible to side reactions that generate specific pharmacopeial impurities.
Among these, Fenticonazole Impurity D represents a critical quality attribute (CQA) that must be rigorously monitored. Unlike the parent API, Impurity D is a permanently charged quaternary ammonium (imidazolium) salt. This whitepaper provides an in-depth technical exploration of Impurity D, detailing its exact physicochemical properties (including its CAS number and molecular weight), the mechanistic causality of its formation, and a self-validating analytical protocol for its isolation and quantification.
Physicochemical & Structural Profiling
To develop robust analytical methods, one must first understand the fundamental quantitative data of the analyte. This compound differs from the parent compound structurally by the site of alkylation, resulting in a distinct molecular weight and salt form [1].
The critical physicochemical parameters are summarized in Table 1.
Table 1: Quantitative Data and Chemical Properties of this compound
| Parameter | Specification / Value |
| Common Name | This compound |
| Pharmacopeial Status | EP (European Pharmacopoeia) Impurity |
| CAS Number | 1313397-05-5 |
| Molecular Formula | C₂₄H₂₁Cl₂N₂OS⁺ • NO₃⁻ (or C₂₄H₂₁Cl₂N₃O₄S) |
| Molecular Weight | 518.41 g/mol |
| IUPAC Name | 1-(2,4-dichlorophenyl)-2-[3-[(4-phenylsulfanylphenyl)methyl]imidazol-3-ium-1-yl]ethanol; nitrate |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 135 – 137 °C |
| Charge State | Permanently cationic (Quaternary Imidazolium) |
Data supported by certified reference standards from LGC Standards and SynThink Research Chemicals [2, 3].
Mechanistic Origin: The Causality of Impurity D Formation
To control an impurity, a synthetic chemist must understand the thermodynamic and kinetic drivers of its formation. Fenticonazole is synthesized via the reaction of the intermediate 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol with the alkylating agent 1-(chloromethyl)-4-(phenylsulfanyl)benzene .
The Competition: O-Alkylation vs. N-Alkylation
The intended pathway is the O-alkylation of the hydroxyl group on the intermediate, which requires a base to deprotonate the alcohol, forming an alkoxide nucleophile. However, the imidazole ring contains a highly nucleophilic nitrogen (N3).
Causality of the Side Reaction: According to Hard-Soft Acid-Base (HSAB) theory, the alkoxide oxygen is a "hard" nucleophile, while the imidazole nitrogen is a "soft," highly polarizable nucleophile. If the reaction conditions lack sufficient base strength to completely deprotonate the alcohol, or if the reaction is run under conditions that favor kinetic control, the neutral imidazole nitrogen will directly attack the electrophilic benzylic carbon of the alkylating agent.
This N-alkylation pathway yields a quaternized imidazolium salt. Upon subsequent treatment with nitric acid during the final API salt formation, this byproduct precipitates as This compound (an imidazolium nitrate) [4].
Reaction bifurcation: O-alkylation yields Fenticonazole; N-alkylation yields Impurity D.
Analytical Characterization & Isolation Protocol
Because Impurity D is a quaternary ammonium salt, it presents unique chromatographic challenges. Standard reversed-phase (RP) HPLC methods often result in severe peak tailing for this compound.
The Causality of the Analytical Choice: Standard silica-based C18 or C8 columns possess residual surface silanol groups (Si-OH). At a mobile phase pH above 4.0, these silanols deprotonate to form negatively charged Si-O⁻ species. The permanently cationic imidazolium nitrogen of Impurity D undergoes strong secondary cation-exchange interactions with these ionized silanols, destroying peak symmetry.
To mitigate this, the methodology below utilizes a highly acidic phosphate buffer (pH 3.0). At pH 3.0, the residual silanols are fully protonated and neutral, ensuring that the separation is driven purely by hydrophobic interactions on the stationary phase, thereby yielding sharp, quantifiable peaks [5].
Step-by-Step HPLC-UV Methodology
1. Reagent & Mobile Phase Preparation:
-
Buffer (Mobile Phase A): Dissolve 1.36 g of potassium dihydrogen phosphate (KH₂PO₄) in 1000 mL of HPLC-grade water (10 mM). Adjust the pH precisely to 3.0 ± 0.05 using dilute orthophosphoric acid. Self-validation: Verify pH with a calibrated meter; incorrect pH will immediately cause system suitability failure via peak tailing.
-
Organic Modifier (Mobile Phase B): 100% HPLC-grade Acetonitrile.
-
Diluent: Methanol : Water (70:30, v/v).
2. Chromatographic Conditions:
-
Column: End-capped RP-8 (e.g., Lichrosphere RP-8), 5 µm particle size, 250 mm × 4.6 mm ID.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: UV at 210 nm (or 253 nm for specific aromatic absorption).
-
Injection Volume: 20 µL.
-
Gradient Program:
-
0–15 min: 30% B to 60% B
-
15–30 min: 60% B to 80% B
-
30–40 min: 80% B (Isocratic hold)
-
40–45 min: Return to 30% B for re-equilibration.
-
3. System Suitability & Self-Validation Criteria: Before analyzing unknown samples, inject a resolution mixture containing 0.5 mg/mL Fenticonazole nitrate and 0.5% (w/w) Impurity D.
-
Resolution (
): The resolution between the Fenticonazole peak and Impurity D must be ≥ 2.0 . If < 2.0, the system is invalid (indicative of buffer depletion or column degradation). -
Tailing Factor (
): The tailing factor for Impurity D must be ≤ 1.5 . A higher value indicates insufficient silanol suppression, requiring a fresh preparation of the pH 3.0 buffer.
Step-by-step HPLC-UV analytical workflow for the isolation and quantification of Impurity D.
Regulatory & Quality Control Implications
Under International Council for Harmonisation (ICH) Q3A(R2) guidelines and the European Pharmacopoeia (Ph. Eur.) monograph for Fenticonazole Nitrate, Impurity D must be strictly controlled. Due to its structural similarity to the API but vastly different ionization profile, failure to adequately resolve this impurity during routine batch release can lead to overestimation of API assay purity and potential toxicity concerns. The implementation of the pH-controlled RP-HPLC method ensures compliance with stringent regulatory thresholds (typically NMT 0.15% for unknown/specified impurities).
References
- NAC Chemical. "this compound - High Purity 98% Available at Attractive Price". Accessed February 27, 2026.
- LGC Standards. "this compound CRS - European Pharmacopoeia (Ph. Eur.)". Accessed February 27, 2026.
- SynThink Research Chemicals. "Fenticonazole EP Impurity D | 1313397-05-5". Accessed February 27, 2026.
- Klivon. "this compound CRS | CAS Number". Accessed February 27, 2026.
- ResearchGate.
An In-depth Technical Guide to the Degradation Pathways of Fenticonazole Leading to Impurity D
Foreword: The Imperative of Impurity Profiling in Pharmaceutical Quality
In the landscape of modern pharmaceutical development, the adage "the dose makes the poison" extends beyond the active pharmaceutical ingredient (API) to the constellation of minor components that accompany it. Drug impurity profiling—the identification, structural elucidation, and quantitative determination of impurities and degradation products—is a cornerstone of ensuring the safety and efficacy of drug therapies.[1] For antifungal agents like Fenticonazole, which are widely used in topical formulations, understanding the stability of the API is paramount.[2] Degradation not only reduces the therapeutic potency of the drug but can also introduce new chemical entities with potentially unknown toxicological profiles. This guide provides a detailed exploration of the chemical degradation of Fenticonazole, with a specific focus on the formation pathways and analytical investigation of Impurity D, a specified impurity in the European Pharmacopoeia.[3]
Chapter 1: Fenticonazole and the Chemical Identity of Impurity D
Fenticonazole is a broad-spectrum imidazole antifungal agent, primarily utilized for the treatment of fungal infections.[4] Its mechanism of action hinges on the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.[5] This disruption leads to increased membrane permeability and, ultimately, fungal cell death.[4][5] The molecular integrity of Fenticonazole is therefore central to its therapeutic effect.
Molecular Structures
The chemical structures of Fenticonazole and its related substance, Impurity D, are fundamental to understanding the transformation process.
| Compound | Structure | IUPAC Name | Molecular Formula | Molecular Weight |
| Fenticonazole | [Image of Fenticonazole Structure] | 1-[2-(2,4-dichlorophenyl)-2-[[4-(phenylthio)phenyl]methoxy]ethyl]-1H-imidazole | C24H20Cl2N2OS | 455.4 g/mol [6] |
| Impurity D | [Image of Fenticonazole Impurity D Structure] | 1-(2,4-dichlorophenyl)-2-[3-[[4-(phenylsulfanyl)phenyl]methyl]imidazol-3-ium-1-yl]ethanol | C24H21Cl2N2OS+ | 518.41 g/mol (as nitrate salt) |
The structures are based on data from the European Pharmacopoeia and public chemical databases.[1][7]
A critical observation from the structures is that Impurity D is a quaternary imidazolium salt. This suggests its formation is not a simple intramolecular rearrangement or oxidation of a single Fenticonazole molecule. Instead, it likely arises from an intermolecular reaction, a key insight that guides our investigation into its formation pathway.
Chapter 2: Proposed Degradation Pathways to Impurity D
Forced degradation studies reveal that Fenticonazole is highly susceptible to oxidative degradation and also degrades under acidic and basic conditions.[2][6][8] While many degradation products result from hydrolysis or oxidation of the Fenticonazole molecule itself, the unique quaternary structure of Impurity D points towards a different mechanism.
The Proposed N-Alkylation Pathway
The most chemically plausible pathway for the formation of Impurity D is the N-alkylation of the imidazole ring . This reaction would involve a Fenticonazole molecule (or a closely related precursor/degradant) acting as a nucleophile and an alkylating agent.
A likely candidate for the alkylating agent is 1-(chloromethyl)-4-(phenylsulfanyl)benzene , a potential process-related impurity or starting material in the synthesis of Fenticonazole. The reaction would proceed as follows:
-
The nucleophilic N-3 atom of the imidazole ring on a Fenticonazole molecule attacks the electrophilic benzylic carbon of 1-(chloromethyl)-4-(phenylsulfanyl)benzene.
-
The chloride ion is displaced as a leaving group.
-
The result is the formation of a new carbon-nitrogen bond, yielding the quaternary imidazolium cation that characterizes Impurity D.
This proposed pathway is visualized in the diagram below.
Caption: Proposed N-Alkylation pathway leading to Impurity D.
This mechanism explains the origin of the additional benzylthio-phenyl group and the positive charge on the imidazole ring. While this pathway is theoretical, it provides a strong, chemically-sound basis for designing experiments to detect and control the formation of Impurity D.
Chapter 3: Experimental Design: A Forced Degradation Study
To investigate the stability of Fenticonazole and intentionally generate degradation products for analysis, a forced degradation (or stress testing) study is essential. This is a requirement under ICH guidelines to establish the stability-indicating nature of analytical methods.[6][9] The goal is to apply stress conditions more severe than accelerated stability testing to observe potential degradation pathways.
Rationale for Stress Conditions
The choice of stressors is based on Fenticonazole's known vulnerabilities and the need to explore a range of chemical environments it might encounter during its shelf life.
| Stress Condition | Reagents & Conditions | Rationale & Expected Outcome |
| Oxidative | 3-10% Hydrogen Peroxide (H₂O₂) at room temperature for 24 hours.[6] | Fenticonazole is highly susceptible to oxidation.[6][10][11] This condition is expected to be the primary source of several degradants, potentially including precursors to Impurity D. |
| Acid Hydrolysis | 0.1 M - 1 N Hydrochloric Acid (HCl) at 80-90°C for 1-6 hours.[2][9] | To assess stability in acidic environments. Fenticonazole degrades completely under acidic conditions with heating, making this a critical test.[2] |
| Base Hydrolysis | 0.1 M - 1 N Sodium Hydroxide (NaOH) at 80-90°C for 1-6 hours.[2][9] | To assess stability in alkaline environments. The ether linkage in Fenticonazole may be susceptible to base-catalyzed hydrolysis. |
| Thermal | Dry heat at 60-80°C for 2-48 hours.[6] | To evaluate the intrinsic thermal stability of the solid drug substance. Fenticonazole is generally reported to be stable to thermal stress.[6][8] |
| Photolytic | Exposure to UV light (e.g., 254 nm) and visible light in a photostability cabinet.[6] | To assess light sensitivity. While generally stable, photolytic stress is a standard part of ICH-compliant stress testing.[6] |
Step-by-Step Experimental Protocol
This protocol outlines a comprehensive workflow for conducting a forced degradation study on a Fenticonazole drug substance.
Objective: To generate and identify degradation products of Fenticonazole, including Impurity D, under various stress conditions and to confirm the stability-indicating capability of the analytical method.
Materials:
-
Fenticonazole Nitrate Reference Standard
-
This compound Reference Standard
-
HPLC-grade Methanol, Acetonitrile
-
Reagent-grade HCl, NaOH, H₂O₂
-
Purified water
-
Volumetric flasks, pipettes, vials
-
pH meter, sonicator, analytical balance
-
HPLC system with PDA or UV detector
Workflow:
Caption: Experimental workflow for forced degradation of Fenticonazole.
Procedure:
-
Stock Solution Preparation: Accurately weigh and dissolve Fenticonazole Nitrate in methanol to prepare a stock solution of approximately 1 mg/mL.[9]
-
Application of Stress:
-
For Acid/Base/Oxidative Stress: Transfer aliquots of the stock solution into separate flasks. Add the respective stressor solution (e.g., 1N HCl, 1N NaOH, or 30% H₂O₂). Incubate under the conditions specified in the table above.[9]
-
For Thermal/Photolytic Stress: Place the solid Fenticonazole powder directly into the oven or photostability chamber. After exposure, dissolve the powder in methanol to the target concentration.[6]
-
-
Sample Processing:
-
After the specified stress period, cool the solutions to room temperature.
-
Neutralize the acidic and basic samples carefully with an equivalent amount of base or acid, respectively.
-
Dilute all stressed samples with the mobile phase diluent (e.g., acetonitrile:water) to a final concentration suitable for HPLC analysis (e.g., 50 µg/mL).[9]
-
-
Analysis: Inject the prepared samples, along with an unstressed control solution and a solution of the Impurity D reference standard, into a validated, stability-indicating HPLC system.
Chapter 4: Stability-Indicating Analytical Methodologies
A stability-indicating method (SIM) is an analytical procedure capable of accurately and selectively quantifying the API in the presence of its potential degradation products, impurities, and excipients. HPLC is the predominant technique for this purpose.[6][8]
Optimized HPLC Method Parameters
The following parameters are synthesized from validated methods reported in the literature and represent a robust starting point for separating Fenticonazole from its key impurities, including Impurity D.[3][6][12]
| Parameter | Condition | Justification (Expertise & Experience) |
| Chromatographic System | Ultra-Fast or High-Performance Liquid Chromatography (UFLC/HPLC) with a Photodiode Array (PDA) Detector | Provides high resolution and speed. A PDA detector is crucial as it can assess peak purity and help in the identification of new degradants by comparing their UV spectra.[3][6] |
| Column | C18 or C8 Reversed-Phase Column (e.g., 100 x 4.6 mm, 3-5 µm) | The non-polar stationary phase is ideal for retaining and separating the relatively non-polar Fenticonazole and its related impurities.[6][12][13] |
| Mobile Phase | Gradient elution with: A: Phosphate buffer (pH 3.0-4.0) B: Acetonitrile | A gradient is necessary to elute all compounds with good resolution in a reasonable runtime. The acidic buffer improves peak shape for the basic imidazole moiety. Acetonitrile provides good separation efficiency.[3][12] |
| Flow Rate | 0.8 - 1.0 mL/min | Provides a balance between analysis time and separation efficiency for a standard 4.6 mm ID column.[3][12] |
| Detection Wavelength | 235 nm or 254 nm | Fenticonazole and its chromophoric impurities show significant absorbance at these wavelengths, ensuring high sensitivity.[3][6] |
| Column Temperature | 25 - 30°C | Maintaining a constant temperature ensures reproducible retention times and peak shapes.[3][6] |
System Suitability & Method Validation
To ensure the trustworthiness of the results, the analytical method must be validated according to ICH guidelines.[3] Before each analytical run, a System Suitability Test (SST) must be performed. This involves injecting a standard solution containing Fenticonazole and all specified impurities (including Impurity D) to verify that the system can adequately resolve all peaks. Key SST parameters include resolution, tailing factor, and theoretical plates. This acts as a self-validating check on the method's performance for that specific run.
For structural elucidation of novel or unknown degradation products observed during the stress testing, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are indispensable.[6][11] This technique provides mass information that is critical for deducing the molecular structure of the unknown impurity.
Conclusion
The formation of this compound is a compelling example of how drug degradation can proceed through complex intermolecular pathways rather than simple unimolecular decay. Based on its chemical structure, the most probable route of formation is an N-alkylation reaction between Fenticonazole and a process-related impurity. By employing systematic forced degradation studies and utilizing robust, stability-indicating HPLC methods, researchers and drug development professionals can effectively probe these pathways. Understanding and controlling the formation of Impurity D and other degradants is not merely an analytical exercise; it is a critical component of ensuring the quality, safety, and efficacy of Fenticonazole-containing pharmaceutical products.
References
- Benchchem. (n.d.). Technical Support Center: Enhancing the Stability of Fenticonazole in Cream and Gel Formulations.
- Noaman, E., Al-Ghobashy, M., & Lotfy, H. M. (2016). Investigation of the Profile and Kinetics of Degradation of Fenticonazole Nitrate using Stability-indicating HPLC Assay. TACL, 6(6), 850-862.
- Quaglia, M. G., Donati, E., Bossù, E., & Campana, F. (n.d.). Determination of fenticonazole and its impurities by capillary electrophoresis and high performance liquid chromatography. ResearchGate.
- Future University in Egypt. (n.d.). Investigation of the Profile and Kinetics of Degradation of Fenticonazole Nitrate using Stability-indicating HPLC Assay.
- National Center for Biotechnology Information. (n.d.). Fenticonazole nitrate impurity D [EP impurity]. PubChem.
- Benchchem. (n.d.). Advancing Quality Control: A Comparative Guide to a New HPLC Method for Fenticonazole and Its Impurities.
- Noaman, E., Al-Ghobashy, M., & Lotfy, H. M. (2017). Investigation of the Profile and Kinetics of Degradation of Fenticonazole Nitrate using Stability-indicating HPLC Assay in Presence of Methyl and Propyl Parabens: Application to Preformulation Studies.
- Quaglia, M. G., Donati, E., Bossù, E., & Campana, F. (n.d.). Molecular structures of fenticonazole and impurities A, B, C, D, and E. ResearchGate.
- Google Patents. (n.d.). CN101315350A - Method for analyzing and separating Fenticonazole and its intermediate body by HPLC method.
- Klivon. (n.d.). This compound CRS.
- Simson Pharma Limited. (n.d.). Fenticonazole Nitrate EP Impurity D.
- Revue Roumaine de Chimie. (n.d.). Development and validation of a stability-indicating ultra-fast liquid chromatographic analysis.
- Corrêa, J. C. R., & Salgado, H. R. N. (2019). Development of stability-indicating LC method assisted by Design of Experiment for fenticonazole cream analysis in presence of degradation products. Revista de Ciências Farmacêuticas Básica e Aplicada, 40.
- Benchchem. (n.d.). Fenticonazole's Role in Disrupting Fungal Cell Wall Integrity: A Technical Guide.
- Patsnap Synapse. (2024, July 17). What is the mechanism of Fenticonazole Nitrate?.
Sources
- 1. researchgate.net [researchgate.net]
- 2. 200.145.71.41 [200.145.71.41]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. What is the mechanism of Fenticonazole Nitrate? [synapse.patsnap.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Fenticonazole nitrate impurity D [EP impurity] | C24H21Cl2N2OS+ | CID 131872045 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. revroum.lew.ro [revroum.lew.ro]
- 10. fue.edu.eg [fue.edu.eg]
- 11. tandfonline.com [tandfonline.com]
- 12. CN101315350A - Method for analyzing and separating Fenticonazole and its intermediate body by HPLC method - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
Comprehensive Analytical Profiling of Fenticonazole Impurity D: European Pharmacopoeia (EP) Reference Standard Guidelines
Introduction: Pharmacological and Regulatory Context
Fenticonazole nitrate is a potent, broad-spectrum imidazole antifungal agent primarily utilized in the treatment of cutaneous and vulvovaginal candidiasis. Its pharmacological mechanism hinges on the inhibition of the fungal P450 isozyme (14α-demethylase), a critical enzyme responsible for converting lanosterol to ergosterol. The depletion of ergosterol compromises fungal cell membrane integrity, ultimately leading to cell death[1].
To ensure the clinical efficacy and safety of Fenticonazole formulations, the European Pharmacopoeia (EP) enforces strict quality control measures. 2 mandates the regulatory limits for related substances, specifically Impurities A through E[2]. Among these, Fenticonazole Impurity D serves as a critical compendial reference standard required for system suitability testing and quantitative impurity profiling.
Chemical Identity and Structural Causality
This compound is chemically defined as (RS)-1-[2-(2,4-Dichlorophenyl)-2-hydroxyethyl]-3-[4-(phenylsulphanyl)benzyl]imidazolium nitrate.
Mechanistic Causality: Unlike the active pharmaceutical ingredient (API), which features a lipophilic ether linkage, Impurity D contains a free hydroxyl group. This structural variance typically arises either as a synthetic byproduct (due to incomplete alkylation during the etherification step) or as a degradation product resulting from oxidative hydrolysis under stress conditions[3]. The presence of this hydroxyl group significantly alters the molecule's polarity and lipophilicity. Because the lipophilic ether moiety is essential for penetrating the fungal cell membrane, Impurity D exhibits markedly reduced antifungal activity. Consequently, monitoring its concentration is not just a regulatory formality, but a clinical necessity to guarantee the API's potency[3].
Fenticonazole mechanism of action: Inhibition of fungal P450 isozyme blocking ergosterol synthesis.
Quantitative Data and Physicochemical Properties
To facilitate accurate analytical tracking, the physicochemical properties and chromatographic parameters of this compound are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Specification |
| Chemical Name | (RS)-1-[2-(2,4-Dichlorophenyl)-2-hydroxyethyl]-3-[4-(phenylsulphanyl)benzyl]imidazolium nitrate |
| CAS Number | [] |
| Empirical Formula | C24H21Cl2N3O4S |
| Molecular Weight | 518.41 g/mol |
| EP Monograph | 1211 (Fenticonazole nitrate) |
| EDQM Catalog Code | F0060040 |
Table 2: HPLC Method Parameters & System Suitability Criteria
| Parameter | HPLC/UFLC Condition | System Suitability Requirement |
| Column | C18 (100 × 4.0 mm, 3 µm) | N/A |
| Mobile Phase | Acetonitrile / H3PO4 (pH 3.0 with TEA) | N/A |
| Flow Rate | 0.8 mL/min | N/A |
| Detection Wavelength | 235 nm (PDA) | N/A |
| Theoretical Plates (N) | > 10,000 | Pass |
| Tailing Factor (T) | < 2.0 | Pass |
| Resolution ( | > 1.5 (between critical pairs) | Pass |
European Pharmacopoeia (EP) Analytical Methodology
The quantification of Impurity D relies on high-performance liquid chromatography (HPLC) or ultra-fast liquid chromatography (UFLC)[5]. The protocol described below is a stability-indicating method designed to resolve Fenticonazole from all five specified impurities[1].
The Self-Validating System (System Suitability Test)
Every robust analytical protocol must be self-validating. This method incorporates a System Suitability Test (SST) prior to sample analysis. By injecting a standard resolution mixture containing Fenticonazole and Impurity D, the system evaluates column efficiency and peak tailing. If the resolution (
Step-by-Step HPLC Protocol
Step 1: Sample Preparation
-
Action: Dissolve 1.0 mg of in 1.0 mL of methanol. Dilute with an acetonitrile:water (70:30 v/v) mixture to achieve a working concentration of 5–150 µg/mL.
-
Causality: Methanol ensures complete solubilization of the solid standard, while the acetonitrile/water diluent matches the initial mobile phase polarity, preventing solvent-front distortion during injection[1].
Step 2: Chromatographic Setup
-
Action: Equip the system with a C18 analytical column (e.g., InertSustain C18, 100 × 4.0 mm, 3 µm)[5]. Prepare a mobile phase for gradient elution using a binary mixture of Acetonitrile and 85% Phosphoric acid solution, adjusted to pH 3.0 with triethylamine (TEA)[3].
-
Causality: Adjusting the aqueous phase to pH 3.0 suppresses the ionization of the basic imidazole ring in both the API and Impurity D. This prevents secondary interactions with residual silanols on the silica stationary phase, effectively eliminating peak tailing and ensuring sharp, reproducible retention times[3].
Step 3: Detection & Execution
-
Action: Set the flow rate to 0.8 mL/min and the column temperature to 30°C. Monitor the eluent using a Photodiode Array (PDA) detector at 235 nm[3].
-
Causality: The 235 nm wavelength corresponds to the optimal UV absorbance maximum for the dichlorophenyl and phenylsulphanyl chromophores present in both the API and Impurity D, maximizing signal-to-noise ratio[6].
Self-validating HPLC workflow for the quantification of this compound.
Conclusion
The rigorous monitoring of this compound is critical for maintaining the therapeutic integrity of antifungal formulations. By leveraging the EP Reference Standard within a self-validating, stability-indicating HPLC framework, analytical laboratories can accurately quantify degradation and synthetic byproducts. Understanding the structural causality behind Impurity D—specifically the loss of the lipophilic ether linkage—underscores the necessity of these compendial standards in modern drug development and quality assurance.
References
- Sigma-Aldrich - this compound EP Reference Standard.
- Superchroma - List of European Pharmacopoeia Reference Standards (Monograph 1211).
- BOC Sciences - CAS 1313397-05-5 (this compound).
- Revue Roumaine de Chimie - Development and validation of a stability-indicating ultra-fast liquid chromatographic analysis.
- Benchchem - Advancing Quality Control: A Comparative Guide to a New HPLC Method for Fenticonazole and Its Impurities.
- Revue Roumaine de Chimie - Stability-indicating ultra-fast liquid chromatographic analysis method details.
- ResearchGate - Determination of fenticonazole and its impurities by capillary electrophoresis and high performance liquid chromatography.
Sources
Executive Summary
Fenticonazole nitrate is a potent, broad-spectrum imidazole antifungal agent widely utilized in the clinical management of dermatophytosis and vulvovaginal candidiasis[1]. While the therapeutic efficacy of the Active Pharmaceutical Ingredient (API) is well-documented, the safety and stability of the final dosage form depend heavily on the rigorous control of its related compounds. The European Pharmacopoeia (Ph. Eur.) explicitly lists five specified impurities (Impurities A, B, C, D, and E) that must be monitored during manufacturing and shelf-life[2].
As a Senior Application Scientist, I approach impurity profiling not merely as a regulatory checkbox, but as a mechanistic puzzle. Understanding why a molecule degrades dictates how we develop stability-indicating assays. This whitepaper elucidates the pharmacological mechanism of fenticonazole, the chemical etiology of its related compounds, and provides a field-proven, self-validating Ultra-Fast Liquid Chromatography (UFLC) protocol for their simultaneous quantification.
Pharmacological Core: Mechanism of Action
Fenticonazole exerts its fungistatic and fungicidal effects by disrupting the structural integrity of the fungal cell membrane. The primary target is lanosterol 14α-demethylase (CYP51A1) , a cytochrome P450-dependent enzyme critical to the ergosterol biosynthesis pathway[1].
By inhibiting CYP51A1, fenticonazole blocks the conversion of lanosterol to ergosterol. This enzymatic blockade triggers a two-fold catastrophic event for the fungal cell:
-
Ergosterol Depletion: The lack of ergosterol compromises membrane fluidity and asymmetry, leading to increased permeability and leakage of vital intracellular macromolecules[1].
-
Toxic Sterol Accumulation: The buildup of 14α-methylated sterols induces severe membrane stress, ultimately culminating in cell lysis[3].
Fenticonazole disrupts fungal cell membranes by inhibiting CYP51A1 in the ergosterol pathway.
Chemical Profiling of Fenticonazole Related Compounds
The chemical architecture of fenticonazole—featuring a chiral center, an imidazole ring, an ether linkage, and a thioether moiety—makes it susceptible to specific degradation pathways under environmental stress[4]. Controlling these degradation products is critical, as impurities can exhibit altered toxicological profiles or lack therapeutic efficacy.
Mechanistic Origins of Key Impurities
-
Impurity A: Chemically identified as 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol[5]. This compound is primarily a hydrolytic degradation product. The ether linkage in fenticonazole is susceptible to acid/base-catalyzed hydrolysis, cleaving the molecule to yield this alcohol derivative.
-
Impurity B: Chemically identified as Fenticonazole Sulfoxide[]. The thioether (sulfide) group in the fenticonazole backbone is highly reactive toward reactive oxygen species (ROS). Under oxidative stress, the sulfur atom is oxidized to a sulfoxide, yielding Impurity B. Further oxidation can yield the corresponding sulfone.
Table 1: Structural and Chemical Characteristics of Fenticonazole and Key Impurities
| Compound | Chemical Identity / IUPAC Name | Ph. Eur. Status | Origin / Mechanistic Significance |
| Fenticonazole Nitrate | 1-[2-(2,4-Dichlorophenyl)-2-[[4-(phenylthio)phenyl]methoxy]ethyl]-1H-imidazole nitrate | API | Primary active antifungal agent[4]. |
| Impurity A | 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol | Specified Impurity | Hydrolytic degradant; indicates ether cleavage under thermal/hydrolytic stress[5]. |
| Impurity B | Fenticonazole Sulfoxide | Specified Impurity | Oxidative degradant; indicates exposure to peroxides or atmospheric oxygen[]. |
| Impurities C, D, E | Related functional analogues/degradants | Specified Impurities | Process impurities and secondary degradation products monitored for API release[4]. |
Analytical Methodologies for Impurity Profiling
Historically, capillary electrophoresis (CE) and standard High-Performance Liquid Chromatography (HPLC) were used for fenticonazole analysis. However, separating a parent drug from five structurally similar impurities—especially distinguishing between subtle oxidation states (sulfide vs. sulfoxide)—requires superior theoretical plate counts and optimized selectivity[2].
We employ a Stability-Indicating Ultra-Fast Liquid Chromatography (UFLC) method. The causality behind this choice is simple: UFLC utilizes sub-2 µm or optimized 3 µm particle columns, which drastically reduces the diffusion path length of the analytes. This minimizes band broadening (van Deemter equation), allowing for baseline resolution of Impurities A-E in under 15 minutes[2].
Step-by-step UFLC validation workflow for fenticonazole impurity profiling.
Protocol: Step-by-Step Stability-Indicating UFLC Method
This protocol is designed as a self-validating system. By incorporating forced degradation samples directly into the system suitability testing, the analyst continuously proves the method's stability-indicating power.
Phase 1: Chromatographic System Setup
-
Instrumentation: Equip a UFLC system with a Photodiode Array (PDA) detector[4].
-
Stationary Phase: Install an InertSustain C18 column (100 x 4.0 mm, 3 µm)[2]. Rationale: The end-capped C18 phase prevents secondary interactions between the basic imidazole nitrogens and residual surface silanols, preventing peak tailing.
-
Mobile Phase Preparation:
-
Mobile Phase A: Prepare an 85% phosphoric acid solution, adjusted to pH 3.0 using triethylamine[2]. Rationale: A pH of 3.0 ensures the imidazole ring (pKa ~7) is fully protonated, standardizing its retention mechanism, while triethylamine acts as a competing base to further sharpen peaks.
-
Mobile Phase B: 100% HPLC-grade Acetonitrile.
-
-
Run Parameters: Set flow rate to 0.8 mL/min, column temperature to 30°C, and detection wavelength to 235 nm[2]. Program a gradient elution to elute polar degradants (Impurity A) early, followed by the parent drug (retention time ~7.5 min) and hydrophobic impurities.
Phase 2: Standard and Sample Preparation
-
API Stock: Dissolve 10 mg of Fenticonazole Nitrate reference standard in methanol, then dilute with an acetonitrile:water (70:30 v/v) diluent to achieve a working range of 5–150 µg/mL[2].
-
Impurity Stock: Dissolve 1 mg of each specified impurity (A, B, C, D, E) in 1 mL of methanol, diluting further with the diluent[4].
-
System Suitability: Inject a mixed standard containing the API and all five impurities. Ensure resolution (
) between Fenticonazole and Impurity B is > 1.5.
Phase 3: Forced Degradation (Self-Validation) To prove the method is stability-indicating, subject the API to stress:
-
Oxidative Stress: Treat 1 mg/mL API with 3%
at room temperature for 2 hours. Expected Result: Decrease in API peak area, proportional appearance of Impurity B (Sulfoxide)[2]. -
Hydrolytic Stress: Treat 1 mg/mL API with 0.1 N HCl and 0.1 N NaOH at 60°C for 2 hours. Expected Result: Appearance of Impurity A due to ether cleavage[2].
-
Analysis: Inject stressed samples. The PDA detector must confirm peak purity of the remaining fenticonazole peak (no co-eluting degradants).
Conclusion & Future Perspectives
The comprehensive profiling of fenticonazole and its related compounds is a cornerstone of pharmaceutical quality assurance. By understanding the mechanistic vulnerabilities of the fenticonazole molecule—specifically its susceptibility to thioether oxidation (Impurity B) and ether hydrolysis (Impurity A)—formulators can design more robust topical and vaginal delivery systems. The implementation of UFLC methodologies ensures that these critical quality attributes are monitored with unparalleled precision, safeguarding both therapeutic efficacy and patient safety.
References
Sources
- 1. What is the mechanism of Fenticonazole Nitrate? [synapse.patsnap.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. awarticles.s3.amazonaws.com [awarticles.s3.amazonaws.com]
- 4. revroum.lew.ro [revroum.lew.ro]
- 5. (+-)-alpha-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol | C11H10Cl2N2O | CID 32238 - PubChem [pubchem.ncbi.nlm.nih.gov]
Impurity Profiling of Fenticonazole Nitrate: A Technical Guide
Executive Summary
Fenticonazole nitrate (1-[2-(2,4-dichlorophenyl)-2-[[4-(phenylthio)phenyl]methoxy]ethyl]-1H-imidazole nitrate) is a broad-spectrum imidazole antifungal used primarily for vulvovaginal candidiasis and dermatophytosis. Its efficacy relies on the inhibition of lanosterol 14α-demethylase, disrupting ergosterol synthesis in fungal membranes.[1][2]
From a drug development perspective, the impurity profile of Fenticonazole Nitrate is complex due to its chiral center , thioether moiety (susceptible to oxidation), and imidazole ring (susceptible to N-alkylation). This guide provides a scientifically grounded framework for the identification, quantification, and control of these impurities, aligning with ICH Q3A/Q3B guidelines and European Pharmacopoeia (EP) standards.
Chemical Basis of Impurity Formation
Understanding the "why" behind impurity formation is critical for process control. Fenticonazole impurities generally stem from two sources: Process-Related (incomplete reaction or side reactions) and Degradation (environmental stress).
The Synthesis Pathway & Impurity Origins
The commercial synthesis typically involves the O-alkylation of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol (Impurity A) with 4-phenylthiobenzyl chloride .
-
Impurity A (Starting Material): If the reaction is incomplete, this precursor remains.
-
Impurity D & E (Side Reactions): The imidazole ring contains two nitrogen atoms. While the N1 is substituted in the starting material, the N3 position remains nucleophilic. Under aggressive alkylation conditions, the N3 can attack the benzyl chloride, leading to quaternary ammonium salts (Impurity D and E).
-
Impurity B & C (Oxidative Degradation): The thioether (-S-) linkage connecting the phenyl rings is highly susceptible to oxidation, yielding the Sulfoxide (Impurity B) and Sulfone (Impurity C).
Visualization: Synthesis & Impurity Map
The following diagram maps the chemical genesis of key impurities, distinguishing between synthetic by-products and degradation pathways.[3]
Figure 1: Mechanistic pathway showing the origin of Process-Related (A, D, E) and Degradation (B, C) impurities.
Impurity Classification Table
The following table consolidates the specific impurities recognized by regulatory bodies (EP), their chemical nature, and their relative retention behavior in Reverse Phase HPLC (RP-HPLC).
| Impurity Name | EP Designation | Chemical Description | Origin | Relative Retention (Approx) |
| Imidazole Ethanol | Impurity A | (RS)-1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol | Starting Material / Hydrolysis Product | ~0.2 - 0.3 (Polar) |
| Sulfoxide | Impurity B | Fenticonazole sulfoxide | Degradation (Oxidative) | ~0.5 - 0.6 |
| Sulfone | Impurity C | Fenticonazole sulfone | Degradation (Oxidative) | ~0.6 - 0.7 |
| Quaternary Salt | Impurity D | Imidazolium nitrate derivative (Mono-N-alkylated) | Process (Side Reaction) | ~0.8 - 0.9 |
| Disubstituted | Impurity E | Imidazolium nitrate derivative (Di-N-alkylated) | Process (Side Reaction) | > 1.2 (Late Eluter) |
Analytical Strategy: Self-Validating HPLC Protocol
To accurately profile these impurities, a stability-indicating HPLC method is required. The method below uses a C18 stationary phase with a phosphate buffer/acetonitrile gradient, optimized to separate the polar hydrolytic products (Impurity A) from the neutral oxide degradants (Impurity B/C).
Chromatographic Conditions
-
Instrument: HPLC with PDA (Photodiode Array) or UV Detector.
-
Column: InertSustain C18 or Zorbax RP-C18 (250 mm x 4.6 mm, 5 µm). Why: High carbon load C18 provides necessary retention for the hydrophobic Fenticonazole while resolving polar impurities.
-
Mobile Phase A: Phosphate Buffer (pH 3.0). Why: Low pH suppresses the ionization of silanols and improves peak shape for basic imidazole nitrogen.
-
Mobile Phase B: Acetonitrile (ACN).
-
Detection: 235 nm (or 254 nm). Why: 235 nm captures the absorption of the dichlorophenyl and thioether moieties.
-
Column Temp: 30°C.
Gradient Program
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Purpose |
| 0.0 | 70 | 30 | Initial equilibration |
| 5.0 | 70 | 30 | Isocratic hold for polar impurities (Imp A) |
| 25.0 | 20 | 80 | Gradient ramp to elute Fenticonazole & hydrophobic impurities |
| 30.0 | 20 | 80 | Wash to remove late eluters (Imp E) |
| 31.0 | 70 | 30 | Return to initial |
| 40.0 | 70 | 30 | Re-equilibration |
Analytical Workflow Logic
The following diagram illustrates the decision matrix for identifying unknown peaks during the profiling process, ensuring a self-validating loop.
Figure 2: Logical workflow for impurity identification, moving from routine HPLC to advanced structure elucidation.
Forced Degradation Protocols (Stress Testing)
To validate the analytical method's specificity (its ability to separate the drug from degradation products), forced degradation studies are mandatory.
Acidic Hydrolysis
-
Protocol: Dissolve Fenticonazole Nitrate in 1N HCl. Reflux at 80°C for 4 hours.
-
Expected Outcome: Significant degradation. Cleavage of the ether linkage yields Impurity A (Imidazole ethanol) and 4-phenylthiobenzyl alcohol.
-
Observation: Fenticonazole is highly unstable in acid; this pathway confirms the retention time of Impurity A.
Oxidative Stress
-
Protocol: Treat sample with 3%
at room temperature for 2-6 hours. -
Expected Outcome: Formation of Impurity B (Sulfoxide) followed by Impurity C (Sulfone).
-
Mechanistic Insight: The sulfur atom is the "softest" nucleophile and most electron-rich site, making it the primary target for reactive oxygen species (ROS).
Photolytic Stress
-
Protocol: Expose solid API and solution to 1.2 million lux hours (UV/Vis light).
-
Expected Outcome: Fenticonazole is generally sensitive to light. Radical-mediated cleavage may occur, often increasing the levels of Impurity B (via photo-oxidation) or unidentified radical recombination products.
References
-
European Pharmacopoeia (EP) Reference Standards. Fenticonazole Nitrate and Impurities A, B, C, D, E.[6] EDQM.[7] Available at: [Link]
-
Noaman, E., et al. Investigation of the Profile and Kinetics of Degradation of Fenticonazole Nitrate using Stability-indicating HPLC Assay. Future University in Egypt. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Development and characterization of fenticonazole nitrate-loaded cubogel for the management of vaginal candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 200.145.71.41 [200.145.71.41]
- 4. ejbps.com [ejbps.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Fenticonazole nitrate EP Reference Standard CAS 73151-29-8 Sigma Aldrich [sigmaaldrich.com]
Methodological & Application
Application Note: Targeted Generation of Fenticonazole Impurity D via Thermal Stress
This Application Note is designed as a definitive technical guide for the generation of Impurity D of Fenticonazole Nitrate via forced degradation. It synthesizes pharmacopoeial standards with practical experimental protocols.
Abstract & Scientific Rationale
In the development of stability-indicating methods for Fenticonazole Nitrate , identifying and qualifying impurities is a regulatory mandate (ICH Q3A/Q3B). While oxidative and hydrolytic degradants (Impurities A, B, and C) are readily formed under standard ICH stress conditions, Impurity D represents a unique challenge.
Impurity D is chemically identified as the regioisomer formed via an O- to N-benzyl migration . Unlike oxidative impurities formed by peroxide stress, Impurity D is the result of a specific thermal rearrangement of the benzyl ether linkage to the imidazole ring, resulting in a quaternary imidazolium salt. Standard stability studies (e.g., 40°C/75% RH) often fail to generate sufficient quantities of Impurity D for qualification.
This protocol details the harsh thermal stress conditions required to drive this specific rearrangement, providing a reproducible method to generate Impurity D for use as a reference standard.
Chemical Background & Mechanism[1][2]
The Target Molecule: Fenticonazole Nitrate[3][4][5]
-
Chemical Name: 1-[2-(2,4-dichlorophenyl)-2-[[4-(phenylthio)benzyl]oxy]ethyl]-1H-imidazole nitrate.
-
Key Moiety: The molecule contains a benzyl ether linkage connecting the dichlorophenyl-ethyl-imidazole moiety to the phenylthio-benzyl group.
The Target Impurity: Impurity D
-
Chemical Name: 1-[2-(2,4-Dichlorophenyl)-2-hydroxyethyl]-3-[[4-(phenylthio)phenyl]methyl]-1H-imidazolium nitrate.[]
-
Mechanism of Formation: Under elevated thermal energy, the benzyl group cleaves from the ether oxygen and alkylates the N-3 position of the imidazole ring. This is an intramolecular or intermolecular [1,3]-sigmatropic rearrangement (or ion-pair collapse) typical of N-substituted imidazole ethers (analogous to Miconazole and Econazole degradation).
Degradation Pathway Diagram
The following diagram illustrates the specific pathway to Impurity D compared to other common degradants.
Caption: Mechanistic pathway highlighting the unique thermal rearrangement required to generate Impurity D.
Materials & Equipment
Reagents
-
Fenticonazole Nitrate API: >99.0% purity (Reference Standard grade preferred).
-
Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Water (Milli-Q).
-
Buffer Reagents: Potassium Dihydrogen Phosphate (
), Triethylamine (TEA), Orthophosphoric acid (85%).
Equipment
-
Thermal Stress Unit: Precision laboratory oven (capable of 200°C) or Oil Bath with temperature control.
-
HPLC System: Agilent 1200/1260 Infinity or Waters Alliance (with PDA/UV detector).
-
Column: C18 Reverse Phase (e.g., Inertsil ODS-3V or Symmetry C18), 250 x 4.6 mm, 5 µm.
Experimental Protocol: Generation of Impurity D
Note: Standard ICH thermal conditions (e.g., 60°C or 105°C) are typically insufficient to generate significant amounts of Impurity D for isolation. This protocol uses "Harsh Stress" to maximize yield.
Dry Heat Method (Melt Stress)
This is the most effective method for generating the rearrangement product.
-
Preparation: Weigh approximately 500 mg of Fenticonazole Nitrate into a clean, dry 20 mL clear glass scintillation vial.
-
Stress Condition: Place the uncapped vial in a pre-heated laboratory oven or oil bath set to 150°C ± 5°C .
-
Scientific Insight: The melting point of Fenticonazole Nitrate is approximately 136°C. Heating slightly above the melt phase facilitates the molecular mobility required for the rearrangement.
-
-
Duration: Incubate for 2 to 4 hours .
-
Visual Check: The white powder will melt into a clear to yellowish liquid/glass. Darkening (browning) indicates excessive charring; avoid exceeding 4 hours.
-
-
Quenching: Remove the vial and allow it to cool to room temperature. The melt will solidify into a glass-like mass.
-
Reconstitution: Add 10 mL of Methanol to the vial. Sonicate for 15-20 minutes to fully dissolve the glassy residue.
-
Dilution: Dilute an aliquot of this solution to a target concentration of 0.5 mg/mL using the Mobile Phase (see Section 5) for HPLC injection.
Alternative: Solution Stress (Reflux)
If the melt method degrades the sample too aggressively (charring), use high-boiling solvent reflux.
-
Solvent: Anisole (BP: 154°C) or Decalin (BP: 187°C).
-
Procedure: Dissolve 100 mg Fenticonazole Nitrate in 10 mL Anisole. Reflux at 150°C for 6 hours.
-
Work-up: Evaporate solvent under vacuum or precipitate with hexane.
Analytical Method (HPLC)[5][10][11][12][13][14]
To confirm the generation of Impurity D, use the following stability-indicating HPLC method adapted from pharmacopoeial monographs.
Chromatographic Conditions
| Parameter | Specification |
| Column | C18 (Octadecylsilyl silica gel), 250 mm x 4.6 mm, 5 µm (e.g., Inertsil ODS-3) |
| Mobile Phase A | Phosphate Buffer pH 3.0 (3.4 g |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 - 1.5 mL/min |
| Wavelength | 229 nm (or 254 nm) |
| Injection Vol | 20 µL |
| Column Temp | 25°C - 30°C |
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 70 | 30 |
| 20 | 20 | 80 |
| 25 | 20 | 80 |
| 26 | 70 | 30 |
| 30 | 70 | 30 |
Expected Retention Profile
-
Impurity A (Alcohol): Early eluting (RRT ~0.2 - 0.3).
-
Impurity B & C (Oxidative): Elute before the main peak.
-
Fenticonazole (API): Main peak.
-
Impurity D (Isomer): Late eluting or close eluting depending on pH. Due to the quaternary ammonium nature (positive charge), Impurity D often shows a distinct retention shift compared to the neutral ether. Expect RRT ~1.1 to 1.3 relative to Fenticonazole.
Workflow Visualization
Caption: Experimental workflow prioritizing the Thermal Melt pathway for Impurity D generation.
Results & Troubleshooting
Interpreting the Chromatogram
-
Scenario: You observe a large peak for Impurity A but no Impurity D.
-
Cause: The sample contained moisture. Water facilitates hydrolysis (Impurity A) over rearrangement (Impurity D).
-
Fix: Ensure the starting API is dried (vacuum oven) before the melt stress.
-
-
Scenario: The sample turned black and recovery is low.
-
Cause: Thermal degradation was too harsh (pyrolysis).
-
Fix: Reduce temperature to 140°C or reduce time to 1 hour.
-
Validation of Impurity D
To definitively confirm the peak is Impurity D and not a random degradant:
-
LC-MS: Impurity D has the same molecular mass as Fenticonazole (Isomer, m/z 455 for the cation) but a different fragmentation pattern.
-
Spiking: Spike the stressed sample with a commercial reference standard of Impurity D (if available) to check retention time coincidence.
References
-
European Pharmacopoeia (Ph.[4][5] Eur.) . Fenticonazole Nitrate Monograph 1211. (Defines the impurity profile including Impurities A, B, C, and D).
-
PubChem . Fenticonazole nitrate impurity D [EP impurity].[1][3][6] National Library of Medicine. Available at: [Link]
-
Di Pietra, A.M., et al. "Determination of fenticonazole and its impurities by capillary electrophoresis and high performance liquid chromatography." Journal of Pharmaceutical and Biomedical Analysis. (Discusses separation of Impurities A-E). Available at: [Link]
Sources
- 1. cleanchemlab.com [cleanchemlab.com]
- 3. Fenticonazole nitrate impurity D [EP impurity] | C24H21Cl2N2OS+ | CID 131872045 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. This compound CRS | LGC Standards [lgcstandards.com]
- 6. Fenticonazole Nitrate EP Impurity D | 1313397-05-5 [chemicea.com]
Application Note: Robust Sample Preparation Techniques for the Analysis of Fenticonazole Impurity D
Introduction
Fenticonazole is a broad-spectrum imidazole antifungal agent widely utilized in the topical treatment of fungal infections.[1] As with any active pharmaceutical ingredient (API), the control of impurities is paramount to ensure the safety and efficacy of the final drug product. The European Pharmacopoeia lists several potential impurities of Fenticonazole, including Impurity D, chemically identified as (RS)-1-[2-(2,4-Dichlorophenyl)-2-hydroxyethyl]-3-[4-(phenylsulphanyl)benzyl]imidazolium nitrate.[1][2] The rigorous monitoring of this and other related substances is a critical component of quality control in pharmaceutical manufacturing.
The accuracy of any chromatographic analysis is fundamentally dependent on the quality of the sample preparation. An ideal sample preparation protocol ensures the complete dissolution and extraction of the target analytes from the sample matrix, removes interfering substances, and produces a final solution that is compatible with the analytical instrumentation.
This application note provides a comprehensive guide with detailed, field-proven protocols for the preparation of samples for the analysis of Fenticonazole and its Impurity D. Methodologies are presented for various common sample matrices, including the API, semi-solid formulations like creams, and an analogous method for biological fluids, providing researchers, scientists, and drug development professionals with a robust framework for reliable impurity analysis.
Section 1: Foundational Principles of Sample Preparation for HPLC Analysis
The primary objective of sample preparation for High-Performance Liquid Chromatography (HPLC) is to generate a clean, particle-free solution of the analyte at a known concentration, dissolved in a solvent that is miscible with the HPLC mobile phase. Failure to achieve this can lead to column clogging, high backpressure, poor peak shape, and inaccurate quantification.
Causality Behind Key Steps:
-
Solvent Selection: The choice of solvent is dictated by the solubility of the target analytes. Fenticonazole and its impurities are poorly soluble in water but readily dissolve in organic solvents like methanol.[3] The selected solvent must not only be effective for dissolution but also compatible with the reverse-phase HPLC systems typically used for analysis.
-
Physical Disruption (Sonication): For complex matrices such as creams and ointments, simple dissolution is insufficient. Sonication applies high-frequency sound waves to the sample, creating cavitation bubbles that physically break down the formulation matrix, ensuring the complete and efficient extraction of the API and its impurities into the solvent.[4][5][6]
-
Purification (Centrifugation & Filtration): Pharmaceutical formulations contain numerous excipients (e.g., waxes, emulsifiers, fillers) that are often insoluble in the extraction solvent. These must be removed prior to injection. Centrifugation pellets the bulk of these insoluble materials, while subsequent filtration through a sub-micron filter (typically 0.45 µm) removes any remaining fine particulates, safeguarding the integrity of the HPLC column.[4][6]
-
Matrix Simplification (Protein Precipitation): In bioanalysis (e.g., plasma samples), endogenous proteins can interfere with the analysis and damage the HPLC column. Protein precipitation, often achieved by adding a water-miscible organic solvent like acetonitrile, causes the proteins to denature and fall out of solution.[7] Subsequent centrifugation yields a clean supernatant containing the analyte of interest.[8][9]
Section 2: Protocol for API and Reference Standards
This protocol is designed for the preparation of stock and working solutions from pure Fenticonazole Nitrate API or Fenticonazole Impurity D reference standards.[10] The accuracy of these standard solutions is critical as they are used for the calibration and quantification of the impurity in unknown samples.
Experimental Protocol: Preparation of Standard Solutions
-
Stock Solution Preparation (e.g., 1000 µg/mL):
-
Accurately weigh approximately 10 mg of the this compound reference standard into a 10 mL Class A volumetric flask.
-
Rationale: Using an analytical balance and Class A volumetric glassware is essential for achieving the high degree of accuracy required for a primary standard solution.
-
Add approximately 7 mL of HPLC-grade methanol to the flask.[1][11]
-
Sonicate for 5-10 minutes or until all the material is completely dissolved.[3]
-
Allow the solution to return to ambient temperature.
-
Rationale: Solvents can undergo thermal expansion/contraction. Bringing the solution to a stable temperature before final dilution ensures volume accuracy.
-
Dilute to the mark with methanol and invert the flask 15-20 times to ensure homogeneity.
-
-
Working Solution Preparation (e.g., 10 µg/mL):
-
Pipette 100 µL of the 1000 µg/mL stock solution into a 10 mL Class A volumetric flask.
-
Dilute to the mark with a suitable diluent, such as a mixture of acetonitrile and water (e.g., 70:30 v/v), which often mimics the initial mobile phase conditions.[1][5]
-
Rationale: Preparing working standards in a diluent similar to the mobile phase improves peak shape and compatibility upon injection.
-
Mix thoroughly by inverting the flask. This solution is now ready for HPLC analysis.
-
Section 3: Protocol for Semi-Solid Dosage Forms (Creams)
Extracting analytes from a complex matrix like a cream requires additional steps to break down the formulation and separate the soluble analytes from insoluble excipients.
Experimental Protocol: Extraction from Fenticonazole Cream
-
Sample Weighing:
-
Accurately weigh an amount of cream equivalent to approximately 12 mg of Fenticonazole into a 200 mL volumetric flask.[6]
-
Rationale: The amount of cream is chosen to yield a final concentration within the linear range of the analytical method after dilution. Using a larger volumetric flask accommodates the necessary volume of extraction solvent.
-
-
Extraction & Dissolution:
-
Add approximately 150 mL of HPLC-grade methanol to the flask.
-
Sonicate the flask for 60 minutes.[6] This extended sonication time is crucial for breaking down the cream's emulsion and ensuring quantitative extraction of the drug and its impurities.
-
Allow the flask to cool to room temperature.
-
-
Final Dilution:
-
Make up the volume to the 200 mL mark with methanol.
-
Mix thoroughly by inverting the flask multiple times. This is now the stock sample solution.
-
-
Excipient Removal & Filtration:
-
Transfer a portion of the stock sample solution to a centrifuge tube and centrifuge at 3000 rpm for 10 minutes.[4][5]
-
Rationale: Centrifugation pellets the majority of the insoluble excipients, which could otherwise quickly block the syringe filter.
-
Carefully draw the supernatant using a syringe and filter it through a 0.45 µm syringe filter (e.g., PVDF or regenerated cellulose) into an HPLC vial.[6][12] Discard the first few drops of the filtrate to ensure the filter is saturated and not leaching.
-
Section 4: Protocol for Biological Matrices (Plasma/Serum) - An Analogous Method
While impurity analysis is most common for the drug substance and product, pharmacokinetic studies may require analysis from biological fluids. This protocol describes a protein precipitation method, a common and effective technique for cleaning up plasma samples prior to LC-MS/MS analysis, which is often required for the low concentrations found in vivo.[9]
Experimental Protocol: Protein Precipitation from Plasma
-
Sample Aliquoting:
-
In a 1.5 mL microcentrifuge tube, pipette 150 µL of the plasma sample.[9]
-
If using an internal standard (recommended for bioanalysis), add the appropriate volume at this stage.
-
-
Protein Precipitation:
-
Add 450 µL of cold acetonitrile (containing 2% acetic acid) to the plasma sample.[9] This represents a 3:1 ratio of precipitant to sample.
-
Rationale: Acetonitrile is a highly efficient precipitating agent.[8] The cold temperature can enhance precipitation, and the small amount of acid can help disrupt protein-drug binding.
-
-
Mixing and Incubation:
-
Vortex the mixture vigorously for 5-10 minutes.[9]
-
Rationale: Thorough vortexing ensures intimate contact between the solvent and the plasma, leading to complete protein precipitation.
-
-
Centrifugation:
-
Centrifuge the tube at high speed (e.g., 14,000 rpm) for 10 minutes at 10°C.[9] This will form a tight pellet of precipitated protein at the bottom of the tube.
-
-
Supernatant Collection:
-
Carefully pipette the clear supernatant (the top layer) and transfer it to a clean tube or a well in a 96-well plate, being careful not to disturb the protein pellet.
-
The sample may be injected directly or, for increased sensitivity, evaporated to dryness under a stream of nitrogen and reconstituted in a smaller volume of mobile phase.[9]
-
Section 5: Summary of Sample Preparation Techniques
The appropriate sample preparation technique is entirely dependent on the matrix being analyzed. The table below summarizes the key parameters for each protocol discussed.
| Parameter | API / Reference Standard | Semi-Solid Formulation (Cream) | Biological Matrix (Plasma) |
| Primary Goal | Accurate dissolution & dilution | Quantitative extraction from matrix | Protein removal & analyte recovery |
| Key Equipment | Analytical Balance, Volumetric Flasks, Sonicator | Sonicator, Centrifuge | Microcentrifuge, Vortex Mixer |
| Primary Solvent | Methanol | Methanol | Acetonitrile |
| Critical Step | Precise weighing & dilution | Thorough sonication (e.g., 60 min) | Vigorous vortexing & clean supernatant transfer |
| Purification Method | N/A (Filtration optional) | Centrifugation followed by 0.45 µm filtration | Protein Precipitation & Centrifugation |
| Typical End Analysis | HPLC-UV / UFLC-PDA[5] | HPLC-UV / UFLC-PDA[6] | LC-MS/MS[9] |
Conclusion
The reliability of impurity quantification for this compound is critically dependent on a well-designed and meticulously executed sample preparation procedure. For drug substances and reference standards, the focus is on accurate dissolution in a compatible solvent like methanol. For finished products such as creams, a more rigorous extraction involving prolonged sonication and centrifugation is necessary to overcome matrix interference. For bioanalytical applications, protein precipitation with acetonitrile remains a rapid and effective method for sample cleanup. By understanding the rationale behind each step and selecting the appropriate protocol for the matrix at hand, analytical scientists can generate accurate, reproducible data essential for drug development and quality control.
References
-
Goger, N. G., & Gokcen, T. (2018). Development and validation of a stability-indicating ultra-fast liquid chromatographic analysis of fenticonazole nitrate in pharmaceutical preparations. Revue Roumaine de Chimie, 63(1), 59-66. Retrieved from [Link]
-
Corrêa, J. C. R., & Salgado, H. R. N. (2019). Development of stability-indicating LC method assisted by Design of Experiment for fenticonazole cream analysis in presence of degradation products. Revista de Ciências Farmacêuticas Básica e Aplicada, 40. Retrieved from [Link]
-
Rathod, B. H., Chaudhari, G. V., Shah, P., & Khoja, S. S. (2018). Development and validation of stability indicating RP-HPLC method for Fenticonazole Nitrate in capsule dosage form. European Journal of Biomedical and Pharmaceutical Sciences, 5(5), 701-711. Retrieved from [Link]
-
Axios Research. (n.d.). Fenticonazole EP Impurity A. Axios Research. Retrieved from [Link]
-
Mercolini, L., et al. (2010). Simultaneous determination of five systemic azoles in plasma by high-performance liquid chromatography with ultraviolet detection. Journal of Pharmaceutical and Biomedical Analysis, 53(1), 110-115. Retrieved from [Link]
-
Polson, C., Sarkar, P., Incledon, B., Raguvaran, V., & Grant, R. (2003). Optimization of protein precipitation based upon effectiveness of protein removal and ionization effect in liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 785(2), 263-275. Retrieved from [Link]
-
Di Pietra, A. M., Gotti, R., Andrisano, V., & Cavrini, V. (2000). Determination of fenticonazole and its impurities by capillary electrophoresis and high performance liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis, 23(1), 229-238. Retrieved from [Link]
-
Patil, A. S., & Shirkhedkar, A. A. (2024). Quantitative estimation of fenticonazole nitrate by zero-order derivative area under curve spectrophotometric methods in bulk and in-capsule dosage form. International Journal of Pharmaceutical Chemistry and Analysis, 11(2), 52-57. Retrieved from [Link]
-
Mao, W., et al. (2016). Determination of fenticonazole in human plasma by HPLC–MS/MS and its application to pharmacokinetic studies. Journal of Chromatography B, 1026, 223-228. Retrieved from [Link]
-
Phenomenex. (2025). Protein Precipitation Method. Phenomenex. Retrieved from [Link]
-
Norlab. (n.d.). Isolating Drugs from Biological Fluids - Using "Solvent First" Protein Precipitation. Norlab. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. This compound EP Reference Standard Sigma Aldrich [sigmaaldrich.com]
- 3. ijpca.org [ijpca.org]
- 4. benchchem.com [benchchem.com]
- 5. revroum.lew.ro [revroum.lew.ro]
- 6. 200.145.71.41 [200.145.71.41]
- 7. Protein Precipitation Method | Phenomenex [phenomenex.com]
- 8. Optimization of protein precipitation based upon effectiveness of protein removal and ionization effect in liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of fenticonazole in human plasma by HPLC–MS/MS and its application to pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound EP Reference Standard Sigma Aldrich [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. storage.googleapis.com [storage.googleapis.com]
Application Note: The Use of Fenticonazole Impurity D as a Reference Standard in Pharmaceutical Quality Control
Abstract
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the proper use of Fenticonazole Impurity D as a reference standard in quality control (QC) laboratories. We delve into the scientific rationale for impurity profiling, the specific significance of Impurity D, and provide detailed, field-proven protocols for its handling and application in quantitative analysis by High-Performance Liquid Chromatography (HPLC). The methodologies described herein are designed to ensure analytical accuracy, support regulatory compliance, and uphold the safety and efficacy of Fenticonazole drug products.
Introduction: The Imperative of Impurity Profiling
Fenticonazole is a broad-spectrum imidazole antifungal agent widely used in the treatment of fungal infections.[1][2] Its therapeutic action is primarily derived from the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane, which leads to compromised membrane integrity and cell death.[2][3]
In the manufacturing of any Active Pharmaceutical Ingredient (API), including Fenticonazole, the formation of impurities is inevitable. These impurities can arise from starting materials, intermediates, by-products of side reactions, or degradation of the API over time.[4] The presence of such impurities, even in minute quantities, can significantly impact the safety and efficacy of the final drug product.[5] Therefore, rigorous identification, quantification, and control of impurities are mandated by global regulatory bodies like the International Council for Harmonisation (ICH).[6][7]
This process relies on the use of highly characterized impurity reference standards , which serve as the benchmark for analytical method validation and routine quality control.[5] These standards are indispensable for ensuring batch-to-batch consistency and meeting the stringent purity specifications required for regulatory approval.[5]
This compound: A Specified Impurity
The European Pharmacopoeia (EP) lists several potential impurities for Fenticonazole, including Impurity D.[1][8][9] As a "specified impurity," its control is considered critical for the quality assessment of Fenticonazole.
-
Chemical Identity: (RS)-1-[2-(2,4-Dichlorophenyl)-2-hydroxyethyl]-3-[4-(phenylsulfanyl)benzyl]imidazolium nitrate[10]
-
Molecular Formula: C₂₄H₂₁Cl₂N₂OS · NO₃[][12]
-
Molecular Weight: 518.41 g/mol [][12]
-
Significance: this compound is a process-related impurity or a potential degradation product. Its structure is closely related to the parent Fenticonazole molecule.[][13] Monitoring and controlling its level within the API and finished products are essential to ensure that the established safety and quality profiles are maintained.
The Role of Reference Standards in the QC Workflow
A reference standard is a highly purified and well-characterized compound that serves as a measurement base in pharmaceutical analysis.[14] In the context of impurity analysis, a reference standard like this compound is used to definitively identify the impurity peak in a chromatogram (qualitative analysis) and to accurately measure its concentration (quantitative analysis).[4][15] The entire QC process is anchored to the quality and proper use of these standards.
Protocol: Handling and Preparation of this compound Reference Standard
The accuracy of any analysis begins with the proper handling and preparation of the reference standard. This protocol ensures the integrity of the standard is maintained.
4.1 Storage and Handling
-
Storage: Store the this compound reference standard as recommended by the supplier, typically in a desiccator at 2-8°C, protected from light.
-
Equilibration: Before opening, allow the container to equilibrate to ambient laboratory temperature for at least 30 minutes. This prevents condensation of atmospheric moisture onto the hygroscopic material.
-
Weighing: Use a calibrated analytical microbalance in a controlled environment (low humidity). Weigh the required amount of standard promptly and securely reseal the container.
4.2 Preparation of Stock Solution (e.g., 100 µg/mL) Causality: Preparing a concentrated stock solution minimizes weighing errors and allows for accurate serial dilutions. The choice of solvent is critical; it must fully dissolve the standard and be compatible with the HPLC mobile phase. Methanol is a common and effective solvent for Fenticonazole and its impurities.[1]
-
Weighing: Accurately weigh approximately 10 mg of the this compound reference standard into a 100 mL Class A volumetric flask.
-
Dissolution: Add approximately 70 mL of HPLC-grade methanol. Sonicate for 5-10 minutes or until the standard is completely dissolved.
-
Dilution: Allow the solution to return to room temperature. Dilute to the mark with methanol and mix thoroughly by inverting the flask multiple times.
-
Labeling & Storage: Label the flask clearly with the compound name, concentration, preparation date, and analyst's initials. Store the stock solution at 2-8°C, protected from light. Stability should be established during method validation, but a freshly prepared solution is always preferred.
Protocol: Quantitative Analysis of Impurity D by HPLC
This protocol describes a typical stability-indicating reverse-phase HPLC (RP-HPLC) method for the simultaneous determination of Fenticonazole and its impurities.[1][16] This method must be fully validated according to ICH Q2(R1) guidelines before routine use.
5.1 Chromatographic System and Conditions Causality: A gradient elution is often necessary to achieve adequate separation between the main API peak and closely eluting impurities within a reasonable runtime. A C18 or C8 column provides good hydrophobic retention for Fenticonazole and its related substances.[1][16][17] UV detection at 235 nm provides good sensitivity for these compounds.[1]
| Parameter | Recommended Condition |
| Instrument | HPLC or UFLC/UHPLC system with PDA/UV Detector[1] |
| Column | Inertsustain C18 (100 x 4.6 mm, 3 µm) or equivalent |
| Mobile Phase A | 0.01 M Phosphate Buffer, pH adjusted to 3.0 with phosphoric acid |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | (Example) Time 0: 80% A, 20% B -> Time 20: 30% A, 70% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C[1] |
| Detection | 235 nm[1] |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile:Water (70:30 v/v)[1] |
5.2 Preparation of Solutions
-
Reference Standard Working Solution (e.g., 1.0 µg/mL):
-
Dilute the Stock Solution (from section 4.2) appropriately with the Diluent. For example, transfer 1.0 mL of the 100 µg/mL stock into a 100 mL volumetric flask and dilute to volume. This concentration should correspond to the specification limit of the impurity (e.g., 0.1%).
-
-
System Suitability Solution (SSS):
-
Prepare a solution containing Fenticonazole API (e.g., 1000 µg/mL) and this compound (e.g., 1.0 µg/mL) in the Diluent. This solution is used to verify the performance of the chromatographic system.
-
-
Test Solution (Fenticonazole API Sample):
-
Accurately weigh approximately 100 mg of the Fenticonazole API sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the Diluent to achieve a final concentration of 1000 µg/mL (1.0 mg/mL).
-
5.3 System Suitability Testing (SST) - A Self-Validating Check Causality: SST is a non-negotiable part of the analytical run. It demonstrates that the chromatographic system is performing adequately on the day of analysis to generate accurate and precise results.
-
Inject the Diluent (as a blank) to ensure no interfering peaks are present.
-
Inject the SSS five or six replicate times.
-
Calculate the following parameters for the this compound peak:
-
Tailing Factor: Should be ≤ 2.0.
-
Theoretical Plates (N): Should be ≥ 2000.
-
Relative Standard Deviation (%RSD) of Peak Area: Should be ≤ 5.0% for impurity-level concentrations.
-
Resolution (Rs): The resolution between the Impurity D peak and the main Fenticonazole peak must be ≥ 2.0.
-
Do not proceed with the analysis if any SST criteria fail. Troubleshoot the system (e.g., check mobile phase, column, connections) and repeat the SST.
5.4 Chromatographic Run Sequence
| Injection # | Sample ID | Purpose |
| 1 | Blank (Diluent) | System Baseline Check |
| 2-6 | SSS | System Suitability |
| 7 | Reference Standard | Identification & Quantification |
| 8 | Test Solution | Sample Analysis |
| 9 | Test Solution (duplicate) | Verify Reproducibility |
| 10 | Reference Standard | Check for Drift |
5.5 Data Analysis and Calculation The quantification of Impurity D in the test sample is typically performed using an external standard method.
-
Identification: The retention time of the peak corresponding to Impurity D in the Test Solution chromatogram must match that of the peak in the Reference Standard chromatogram within a specified tolerance (e.g., ±2%).
-
Calculation:
Where:
-
AT = Peak area of Impurity D in the Test Solution.
-
AS = Peak area of Impurity D in the Reference Standard Solution.
-
CS = Concentration (mg/mL) of Impurity D in the Reference Standard Solution.
-
CT = Concentration (mg/mL) of the Fenticonazole sample in the Test Solution.
-
P = Purity (as a decimal) of the this compound reference standard.
-
Conclusion
The effective use of this compound as a reference standard is fundamental to the quality control of Fenticonazole API and its formulated products. It underpins the ability of a QC laboratory to generate reliable, reproducible data that ensures product quality and patient safety. By following structured, scientifically-sound protocols for standard handling, HPLC analysis, and system suitability, laboratories can achieve robust impurity profiling in full compliance with global regulatory expectations.
References
- BenchChem. (n.d.). Advancing Quality Control: A Comparative Guide to a New HPLC Method for Fenticonazole and Its Impurities.
- HealthManagement.org. (2025, March 14). How Impurity Reference Standards Ensure Drug Safety.
- PharmTech. (2024, March 29). The Crucial Role of Reference Standards in the Pharmaceutical Industry!.
-
Quaglia, M. G., Donati, E., Bossù, E., & Carlucci, G. (n.d.). Determination of fenticonazole and its impurities by capillary electrophoresis and high performance liquid chromatography. ResearchGate. Retrieved February 27, 2026, from [Link]
- Pharmaffiliates. (2025, February 3). The Role of Impurity Standards in Pharmaceutical Quality Control.
- Lab Manager. (2025, December 18). Pharmaceutical Reference Standards: Essential Guide for Quality Drug Testing.
- SynThink. (2023, June 13). Working Standards vs. Reference Standards: Understanding the Key Differences.
- PharmTech. (2024, July 5). How Pharmaceutical Impurity Reference Standards Impact Drug Safety and Efficacy.
-
MRIGlobal. (2024, January 29). Four Keys to Reference Standard Management. Retrieved February 27, 2026, from [Link]
- LGC Standards. (n.d.). Pharmaceutical quality control: the reference standards labyrinth.
- Labinsights. (2024, December 25). A Comprehensive Guide to Impurity Reference Standards and Comparison Standards: Definitions, Functions, and Uses.
-
National Center for Biotechnology Information. (n.d.). Fenticonazole nitrate impurity D [EP impurity]. PubChem. Retrieved February 27, 2026, from [Link]
-
Ali, N. W., Zagloul, R. A., & Ebeid, W. M. (2018). Investigation of the Profile and Kinetics of Degradation of Fenticonazole Nitrate using Stability-indicating HPLC Assay. Future University in Egypt. Retrieved February 27, 2026, from [Link]
-
Pharmaceutical Technology. (2021, October 27). Quality control challenges: The importance of accurate reference materials for impurity analysis. Retrieved February 27, 2026, from [Link]
- Google Patents. (n.d.). CN101315350A - Method for analyzing and separating Fenticonazole and its intermediate body by HPLC method.
- ResolveMass Laboratories Inc. (2025, September 29). Choosing Reference Standards for API or Impurity.
-
Quaglia, M. G., Donati, E., Bossù, E., & Carlucci, G. (n.d.). Electropherogram of a working standard solution containing fenticonazole and impurities A, B, C, D, E. ResearchGate. Retrieved February 27, 2026, from [Link]
-
Patil, S. B., et al. (2018). Application of Hydrotropic Solubilization Phenomenon for Estimation of Fenticonazole in Bulk and Vaginal capsules using UV-spectrophotometry Methods. Asian Journal of Pharmaceutical Analysis. Retrieved February 27, 2026, from [Link]
-
Mao, W., et al. (2016). Determination of fenticonazole in human plasma by HPLC–MS/MS and its application to pharmacokinetic studies. Journal of Pharmaceutical Analysis. Retrieved February 27, 2026, from [Link]
-
Quaglia, M. G., et al. (n.d.). Molecular structures of fenticonazole and impurities A, B, C, D, and E. ResearchGate. Retrieved February 27, 2026, from [Link]
- Veeprho. (2025, June 25). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide.
-
International Journal of Pharmaceutical Sciences and Research. (2023, April 1). STABILITY INDICATING ANALYTICAL METHOD VALIDATION FOR SIMULTANEOUS ESTIMATION OF FENTICONAZOLE NITRATE, TINIDAZOLE AND LIDOCAINE BY REVERSED PHASE-HPLC. Retrieved February 27, 2026, from [Link]
-
International Council for Harmonisation. (2006, October 25). Impurities in new drug substances Q3A(R2). Retrieved February 27, 2026, from [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Fenticonazole Nitrate?. Retrieved February 27, 2026, from [Link]
- BenchChem. (n.d.). Fenticonazole's Role in Disrupting Fungal Cell Wall Integrity: A Technical Guide.
- EDQM, Council of Europe. (2019). Impurity Control in the European Pharmacopoeia.
-
Axios Research. (n.d.). Fenticonazole EP Impurity A - CAS - 24155-42-8. Retrieved February 27, 2026, from [Link]
-
Hubicka, U., et al. (n.d.). DETERMINATION OF FLUCONAZOLE AND ITS OXIDATION PRODUCTS WITH KINETIC EVALUATION UNDER POTASSIUM PERMANGANATE TREATMENT IN ACIDIC. Biblioteka Nauki. Retrieved February 27, 2026, from [Link]
-
U.S. Pharmacopeia. (2014, April 30). General Chapter <1086> Impurities in Drug Substances and Drug Products. Retrieved February 27, 2026, from [Link]
-
U.S. Pharmacopeia. (n.d.). <1086> IMPURITIES IN DRUG SUBSTANCES AND DRUG PRODUCTS. USP-NF. Retrieved February 27, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. What is the mechanism of Fenticonazole Nitrate? [synapse.patsnap.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. How Pharmaceutical Impurity Reference Standards Impact Drug Safety and Efficacy - Pharmacy Business [pharmacy.biz]
- 5. healthmanagement.org [healthmanagement.org]
- 6. tasianinch.com [tasianinch.com]
- 7. database.ich.org [database.ich.org]
- 8. researchgate.net [researchgate.net]
- 9. edqm.eu [edqm.eu]
- 10. Fenticonazole Nitrate EP Impurity D | 1313397-05-5 [chemicea.com]
- 12. This compound CRS | LGC Standards [lgcstandards.com]
- 13. researchgate.net [researchgate.net]
- 14. mriglobal.org [mriglobal.org]
- 15. labinsights.nl [labinsights.nl]
- 16. researchgate.net [researchgate.net]
- 17. CN101315350A - Method for analyzing and separating Fenticonazole and its intermediate body by HPLC method - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Stability & Handling of Fenticonazole Impurity D
Topic: Stability of Fenticonazole Impurity D in solution. Content type: Technical Support Center (Q&A / Troubleshooting). Audience: Researchers, scientists, and drug development professionals.
Executive Summary & Chemical Identity
This compound (EP Impurity D) is a critical process-related impurity arising during the synthesis of Fenticonazole Nitrate. Chemically, it is a quaternary imidazolium salt formed by the over-alkylation of the imidazole ring.
Unlike the parent drug (an ether), Impurity D retains a free hydroxyl group and possesses a permanent positive charge on the imidazole ring. Its stability profile differs significantly from Fenticonazole due to this ionic nature, yet it shares the oxidation-prone thioether moiety.
| Parameter | Technical Specification |
| Chemical Name | 1-[2-(2,4-Dichlorophenyl)-2-hydroxyethyl]-3-[4-(phenylsulfanyl)benzyl]imidazolium nitrate |
| CAS Number | 1313397-05-5 (Nitrate salt) |
| Molecular Formula | C₂₄H₂₁Cl₂N₂OS⁺[1][2][3][4][5] · NO₃⁻ |
| Molecular Weight | 518.41 g/mol |
| Key Reactive Moiety | Thioether (Sulfide) Linkage; Free Hydroxyl Group |
| Solubility Profile | Soluble in DMSO, Methanol; Sparingly soluble in water; Insoluble in non-polar alkanes |
Critical Stability & Troubleshooting (Q&A)
Category A: Solubility & Solution Preparation
Q1: I am observing precipitation when diluting my Impurity D stock solution with water/acetonitrile. What is happening? A: This is a common issue driven by the ionic nature of Impurity D.
-
The Cause: Impurity D is a nitrate salt (ionic liquid character). While soluble in polar organic solvents like Methanol (MeOH) or DMSO, its solubility drops in high-organic, non-polar mobile phases or when the ionic strength changes rapidly.
-
The Fix:
-
Primary Stock: Dissolve the solid standard in 100% DMSO or Methanol . Do not use pure Acetonitrile or Water initially.
-
Working Solution: Dilute the stock into a mixture that matches your mobile phase initial conditions (e.g., 60:40 Buffer:MeOH).
-
Avoid: Direct dilution into high-pH buffers, which may alter the counter-ion equilibrium.
-
Q2: Can I use ultrasonic baths to aid dissolution? A: Yes, but with strict temperature control.
-
Risk: Ultrasonic baths generate localized heat. Elevated temperatures (>30°C) can accelerate the oxidation of the thioether sulfur atom to a sulfoxide.
-
Protocol: Sonicate for maximum 5 minutes in short bursts. Ensure the water bath contains ice if the ambient temperature is high.
Category B: Chemical Stability & Degradation
Q3: I see a new peak eluting slightly earlier than Impurity D after 24 hours in the autosampler. Is this hydrolysis? A: It is most likely Oxidation , not hydrolysis.
-
Mechanism: The thioether (-S-) group in the benzyl moiety is highly susceptible to oxidation by dissolved oxygen, forming the Sulfoxide (S=O) and eventually the Sulfone (O=S=O) analog of Impurity D.
-
Evidence: Sulfoxides are more polar than their sulfide precursors, typically resulting in shorter retention times in Reverse Phase (RP-HPLC).
-
Prevention:
-
Use degassed solvents.
-
Maintain autosampler temperature at 4°C .
-
Store solutions in amber vials to prevent photo-initiated oxidation.
-
Q4: Is Impurity D light-sensitive? A: Yes. The aryl-sulfide linkage absorbs UV light, which can generate radical species leading to cleavage or oxidation.
-
Standard: All experiments involving Fenticonazole impurities must be performed under monochromatic (yellow) light or using amber glassware.
Category C: Chromatographic Behavior
Q5: Why does the retention time of Impurity D shift between runs? A: As a quaternary ammonium salt, Impurity D interacts strongly with residual silanols on silica-based columns.
-
Troubleshooting:
-
Mobile Phase pH: Ensure your buffer pH is controlled. However, since the quaternary nitrogen has a permanent charge, pH changes won't deprotonate it, but they will affect the silanols on your column. Lower pH (2.5 - 3.0) suppresses silanol ionization, reducing tailing and retention shifts.
-
Ion Pairing: If peak shape is poor, add an ion-pairing agent (e.g., TFA or perchlorate) to mask silanol interactions, though this is rarely needed if a modern "base-deactivated" column is used.
-
Experimental Protocols
Protocol 1: Preparation of Stable Stock Solution
Objective: Create a 1.0 mg/mL reference solution stable for up to 7 days.
-
Weighing: Accurately weigh 10.0 mg of this compound Nitrate into a 10 mL Amber Volumetric Flask.
-
Solvent Addition: Add 5 mL of HPLC-grade Methanol .
-
Dissolution: Swirl gently. If solids persist, sonicate for 30 seconds.
-
Volume Make-up: Dilute to volume with Methanol.
-
Storage: Transfer to 2 mL amber crimp-top vials. Purge headspace with Nitrogen gas (optional but recommended). Store at -20°C .
Protocol 2: Forced Degradation (Oxidation Stress)
Objective: Confirm the retention time of the oxidative degradant (Sulfoxide analog).
-
Prepare: Mix 1 mL of Stock Solution with 1 mL of 3% Hydrogen Peroxide (H₂O₂) .
-
Incubate: Store at room temperature for 2 hours.
-
Analyze: Inject onto HPLC.
-
Result: You will observe the disappearance of the Impurity D peak and the emergence of an earlier-eluting peak (The Sulfoxide analog). This serves as a system suitability marker for oxidative sensitivity.
Visualizing the Stability Logic
The following diagram illustrates the formation and degradation pathways relevant to Impurity D.
Caption: Figure 1. Formation and Degradation Pathway of this compound. The primary instability risk is the oxidation of the thioether linkage to sulfoxide/sulfone forms.
References
-
European Directorate for the Quality of Medicines (EDQM). Fenticonazole Nitrate Monograph 1211. European Pharmacopoeia (Ph.[4] Eur.). Available at: [Link]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 131872045: Fenticonazole nitrate impurity D. PubChem. Available at: [Link]
-
Future University in Egypt. Investigation of the Profile and Kinetics of Degradation of Fenticonazole Nitrate using Stability-indicating HPLC Assay. (General mechanism of Fenticonazole oxidation applied to Impurity D). Available at: [Link]
Sources
Optimizing mobile phase for better separation of Fenticonazole and its impurities.
Welcome to the dedicated support center for optimizing the chromatographic separation of Fenticonazole and its related impurities. This guide is structured to provide actionable solutions and deep insights into common challenges encountered during method development. Our approach is rooted in fundamental chromatographic principles, ensuring that the guidance is both practical and scientifically sound.
Frequently Asked Questions (FAQs)
Q1: My Fenticonazole peak is showing significant tailing. What is the likely cause and how can I fix it?
Peak tailing for Fenticonazole, an basic compound, is often due to secondary interactions between the analyte and acidic silanol groups on the silica-based stationary phase. This can be mitigated by:
-
Operating at a Low pH: At a pH of 2.5-3.5, the silanol groups are protonated and less likely to interact with the protonated Fenticonazole molecule. This is a common strategy for improving the peak shape of basic compounds.
-
Using a High-Purity, End-Capped Column: Modern stationary phases with high purity silica and thorough end-capping minimize the number of available silanol groups, thus reducing tailing.
-
Adding a Competing Base: Incorporating a small amount of a competing base, like triethylamine (TEA), into the mobile phase can saturate the active sites on the stationary phase, preventing them from interacting with your analyte. However, be aware that TEA can be detrimental to column lifetime and is not MS-compatible.
Q2: I'm not getting baseline separation between Fenticonazole and a critical impurity. What mobile phase parameters should I adjust first?
When dealing with co-eluting peaks, a systematic approach to mobile phase optimization is crucial.
-
Adjust the Organic Modifier Percentage: Small changes in the percentage of acetonitrile or methanol can significantly alter selectivity. A good starting point is to vary the organic content by ±2-5%.
-
Change the Organic Modifier: If adjusting the percentage isn't enough, switching from acetonitrile to methanol (or vice-versa) can have a profound impact on selectivity due to different solvent properties (e.g., viscosity, polarity, and dipole moment).
-
Modify the Mobile Phase pH: The retention of ionizable compounds like Fenticonazole and its impurities is highly dependent on the mobile phase pH. A small change in pH can alter the ionization state of the analytes and dramatically affect their retention and selectivity. It is recommended to work at least 1.5-2 pH units away from the pKa of the analytes for consistent results. Fenticonazole has a pKa of approximately 6.8. Therefore, working at a low pH (e.g., 2.5-3.5) or a higher pH (e.g., 8.5-9.5, if using a hybrid or BEH column) can be effective.
Q3: My retention times are drifting from one injection to the next. What could be the cause?
Retention time instability can stem from several factors:
-
Inadequate Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting the injection sequence. A good rule of thumb is to flush the column with 10-20 column volumes of the initial mobile phase.
-
Mobile Phase Instability: If your mobile phase contains buffers, ensure they are freshly prepared and well-mixed. Over time, the pH of buffered solutions can change due to the absorption of atmospheric CO2.
-
Temperature Fluctuations: Column temperature has a significant effect on retention time. Using a thermostatically controlled column compartment is essential for reproducible results.
-
Pump Performance: Inconsistent pump performance, such as pressure fluctuations, can lead to variable flow rates and, consequently, shifting retention times.
Troubleshooting Guide: A Deeper Dive
This section provides a more in-depth, scenario-based approach to troubleshooting common issues.
Scenario 1: Poor Resolution of a Critical Pair of Impurities
You have two closely eluting impurities that are not meeting the required resolution criteria.
Systematic Approach to Improving Resolution:
Caption: Systematic workflow for improving the resolution of a critical pair of impurities.
Detailed Protocol for Resolution Enhancement:
-
Establish a Baseline: Using your current method, perform at least three replicate injections to confirm the retention times and resolution of the critical pair.
-
Isocratic vs. Gradient: If you are using an isocratic method, consider developing a shallow gradient. A shallow gradient can often improve the separation of closely eluting peaks.
-
Scouting Different Organic Modifiers:
-
Prepare two sets of mobile phases, one with acetonitrile and the other with methanol as the organic modifier.
-
Run a series of injections with varying percentages of each organic modifier (e.g., 40%, 45%, 50%).
-
Compare the chromatograms to see which solvent provides better selectivity for the critical pair.
-
-
pH Screening:
-
Prepare a series of buffers at different pH values (e.g., 2.5, 3.0, 3.5).
-
Using the best organic modifier identified in the previous step, run your separation with each buffer.
-
Plot resolution against pH to find the optimal pH for your separation.
-
Data Summary Table for Optimization:
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water | 20mM Phosphate Buffer pH 3.0 | 20mM Phosphate Buffer pH 3.0 |
| Mobile Phase B | Acetonitrile | Methanol | Acetonitrile | Methanol |
| Gradient | 30-70% B in 20 min | 30-70% B in 20 min | 30-70% B in 20 min | 30-70% B in 20 min |
| Resolution (Impurity 1 & 2) | 1.2 | 1.4 | 1.8 | 1.6 |
This table illustrates how systematically changing one parameter at a time can help identify the optimal conditions for separation.
Scenario 2: An Impurity Peak is Eluting in the Void Volume
An impurity eluting at or near the void volume indicates that it has very little or no retention on the column.
Troubleshooting Steps:
-
Confirm it is a Real Peak: Inject a blank (mobile phase) to ensure the peak is not a solvent front artifact.
-
Reduce the Strength of the Mobile Phase: Decrease the initial percentage of the organic modifier in your gradient or isocratic method. This will increase the retention of all components, including the early eluting impurity.
-
Consider a Different Stationary Phase: If reducing the organic content does not provide sufficient retention, the impurity may be too polar for a standard C18 column. Consider a column with a more polar stationary phase, such as a C18 with a polar-embedded group or a phenyl-hexyl phase.
Experimental Protocols
Protocol 1: Systematic Mobile Phase pH Screening
This protocol outlines a systematic approach to determine the optimal mobile phase pH for the separation of Fenticonazole and its impurities.
Materials:
-
HPLC/UHPLC system with a UV detector
-
C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm)
-
Fenticonazole standard and impurity mixture
-
HPLC-grade water, acetonitrile, and methanol
-
Formic acid, phosphoric acid, and ammonium formate
Procedure:
-
Prepare Stock Buffers:
-
Buffer A1: 0.1% (v/v) Formic Acid in water (pH ~2.7)
-
Buffer A2: 20 mM Potassium Phosphate, adjusted to pH 3.0 with phosphoric acid
-
Buffer A3: 20 mM Ammonium Formate, adjusted to pH 3.5 with formic acid
-
-
Prepare Mobile Phases: For each buffer, prepare a corresponding mobile phase B (e.g., Acetonitrile).
-
Column Equilibration: Equilibrate the column with a 50:50 mixture of Mobile Phase A1 and Mobile Phase B for at least 15 minutes.
-
Injection and Gradient Program:
-
Inject the Fenticonazole and impurity mixture.
-
Run a generic gradient (e.g., 10-90% B over 20 minutes).
-
Hold at 90% B for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Repeat for Each Buffer: Repeat steps 3 and 4 for Buffer A2 and Buffer A3.
-
Data Analysis: Compare the chromatograms obtained at each pH. Evaluate the resolution between Fenticonazole and all impurities, as well as the peak shape of Fenticonazole.
References
Fenticonazole Nitrate Impurity Profiling: HPLC Column Selection & Troubleshooting Command Center
Introduction: The Imidazole Challenge
Fenticonazole Nitrate is a lipophilic imidazole derivative (
This guide moves beyond the monograph to explain the mechanics of the separation, ensuring you select a column that survives the rigors of routine QC while delivering R&D-grade resolution.
Module 1: Core Column Selection Strategy
Q: The USP monograph calls for an L1 (C18) column.[1] Can I use any C18?
A: Absolutely not.
While the USP specifies an L1 packing (Octadecyl silane chemically bonded to porous silica), using a generic, non-endcapped C18 will likely result in severe peak tailing (
The "Helix" Standard for Fenticonazole: You require a column with Base Deactivation (BDS) or Hybrid Particle Technology .
Recommended Stationary Phase Characteristics:
| Parameter | Specification | Scientific Rationale |
| Bonded Phase | C18 (L1) or C8 (L7) | C18 provides maximum hydrophobic retention for the lipophilic Fenticonazole. C8 is preferred if the retention time on C18 is excessive (>20 min). |
| End-Capping | Double End-Capped | Essential. Blocks residual silanol groups ( |
| Carbon Load | High (15-20%) | Increases hydrolytic stability at the acidic pH (3.0) required for this method. |
| Surface Area | ~300-400 | High surface area improves loadability and resolution between closely eluting impurities (e.g., Impurity A and B). |
| Pore Size | 100 Å | Standard for small molecules ( |
Top-Tier Column Candidates (Field Proven):
-
InertSustain C18 (GL Sciences): Excellent inertness against bases.
-
Hypersil BDS C18 (Thermo): The "workhorse" for legacy imidazole methods.
-
XBridge BEH C18 (Waters): Hybrid particle; superior pH stability if you push pH > 8 (though not recommended for this specific separation).
Module 2: Critical Method Parameters (The "Why" Behind the Protocol)
Q: Why is the mobile phase pH set strictly to 3.0 - 4.0?
A: To neutralize the "Silanol Effect."
-
Analyte State: At pH 3.0, Fenticonazole (
) is fully protonated ( ). -
Silica State: Silica surface silanols have a
of ~3.5 - 4.5. At pH 3.0, they are protonated ( ) and neutral. -
The Mechanism: If you run at pH 6.0, the silanols deprotonate (
). The positively charged Fenticonazole binds ionically to the negative silanols, causing massive tailing. Keeping pH at 3.0 prevents this cation-exchange mechanism.
Standard Experimental Protocol: Impurity Profiling
Mobile Phase A: Phosphate Buffer (pH 3.0) + 0.1% Triethylamine (TEA). Mobile Phase B: Acetonitrile (ACN). Gradient:
| Time (min) | % Mobile Phase A | % Mobile Phase B | Purpose |
| 0.0 | 70 | 30 | Initial retention of polar degradants (Impurity A). |
| 15.0 | 20 | 80 | Elution of lipophilic parent (Fenticonazole). |
| 20.0 | 20 | 80 | Wash highly retained dimers. |
| 21.0 | 70 | 30 | Re-equilibration. |
Note on TEA: Triethylamine is a "sacrificial base." It competes for any remaining active silanol sites, sharpening the Fenticonazole peak.
Module 3: Troubleshooting Command Center
Visual Guide: Diagnosing Tailing & Resolution Issues
Figure 1: Decision logic for diagnosing peak asymmetry in Fenticonazole analysis.
FAQ: Specific User Scenarios
Q: "I am seeing a split peak for Fenticonazole."
-
Diagnosis: This is often due to solvent mismatch. Fenticonazole is very lipophilic. If you dissolve your sample in 100% Methanol but inject into a starting gradient of 70% Buffer, the drug precipitates momentarily at the column head.
-
Fix: Dissolve the sample in the mobile phase (or a 50:50 ACN:Buffer mix).
Q: "Impurity A (Hydrolysis product) is co-eluting with the solvent front."
-
Diagnosis: Impurity A (2,4-dichlorobenzyl alcohol derivative) is much more polar than the parent.
-
Fix:
-
Use a column with higher carbon load (High retentivity).
-
Lower the initial organic concentration to 20% or 25% B.
-
Ensure your column can handle 100% aqueous conditions (e.g., Waters T3 or similar "AQ" type C18s) if you drop organic below 5%.
-
Q: "How do I separate the enantiomers?"
-
Context: Fenticonazole is a racemate.[1][2] Standard C18 cannot separate enantiomers.
-
Solution: You must switch to a Chiral Stationary Phase (CSP) .
-
Protocol:
-
Column: Amylose-based (e.g., Daicel Chiralpak AD-H or AY-H).
-
Mode: Normal Phase (Hexane : IPA : Diethylamine).[3]
-
Ref: See Gacoń et al. in references for specific chiral conditions.
-
Module 4: Advanced Workflow Logic
When setting up a new validation method, use this logic flow to determine the correct column class based on your specific analytical goal (Assay vs. Impurity vs. Chiral).
Figure 2: Column selection based on analytical objective.
References
-
European Pharmacopoeia (Ph.[1][4][5] Eur.) . "Fenticonazole Nitrate Monograph." European Directorate for the Quality of Medicines.
-
United States Pharmacopeia (USP) . "Fenticonazole Nitrate: Chromatographic Purity." USP-NF Online.
-
Di Pietra, A. M., et al. "HPLC analysis of imidazole antimycotic drugs in pharmaceutical formulations." Journal of Pharmaceutical and Biomedical Analysis, 1996.
-
Gacoń, A., et al. "Separation of fenticonazole nitrate enantiomers by chiral-HPLC." Acta Poloniae Pharmaceutica, 2012.
-
Trivedi, P., et al. "Stability-indicating RP-HPLC Method for Estimation of Fenticonazole Nitrate." Eurasian Journal of Analytical Chemistry, 2018.[6]
Sources
Technical Support Center: Fenticonazole Impurity Analysis & Method Transfer
Status: Operational Role: Senior Application Scientist Topic: Method Transfer & Troubleshooting for Fenticonazole Nitrate Impurities Audience: Analytical Chemists, QC Managers, Drug Development Scientists
Executive Summary
Fenticonazole nitrate is a potent imidazole antifungal agent.[1] Its impurity profile analysis is critical due to the molecule's susceptibility to oxidation (thioether moiety) and hydrolysis (ether linkage). Transferring High-Performance Liquid Chromatography (HPLC) methods for Fenticonazole between laboratories often results in resolution loss or peak shape deterioration due to the basicity of the imidazole ring and the hydrophobicity of the chlorinated phenyl groups.
This guide addresses the specific "pain points" of method transfer, focusing on column equivalency , dwell volume mismatches , and sample solution stability .
Part 1: Method Transfer Workflow
The following workflow outlines the critical decision gates when transferring the Fenticonazole impurity method from a Sending Unit (SU) to a Receiving Unit (RU).
Part 2: Critical Troubleshooting (Q&A)
Module A: Chromatographic Resolution & Peak Shape
Q1: We observed significant peak tailing (Tailing Factor > 1.8) for the Fenticonazole main peak at the Receiving Unit, despite using the same column brand. Why?
Senior Scientist Insight: This is a classic issue with basic imidazole compounds. Fenticonazole contains tertiary amine nitrogens that interact strongly with residual silanols on the silica support of the column.
-
Root Cause: Even within the same brand (e.g., C18), "lot-to-lot" variations in silanol activity can occur. Older columns at the SU might be "passivated" by matrix components, masking silanol sites, whereas a fresh column at the RU exposes active sites.
-
Mechanistic Fix:
-
pH Check: Ensure the Mobile Phase A (Buffer) is strictly at pH 3.0 ± 0.05 . At this pH, silanols are protonated (neutral), and the Fenticonazole nitrogen is protonated (positively charged), reducing secondary interactions via repulsion [1].
-
Ionic Strength: If using a dilute buffer (e.g., 10 mM), increase to 25-50 mM Phosphate to suppress ion-exchange mechanisms.
-
Column Type: Ensure the column is "end-capped" (e.g., InertSustain C18 or Zorbax Eclipse Plus). Non-end-capped columns are unsuitable for Fenticonazole.
-
Q2: Impurity B (Sulfoxide) is co-eluting with Fenticonazole after transferring from an HPLC to a UPLC system. How do we resolve this?
Senior Scientist Insight: Impurity B is an oxidation product that elutes very close to the API. The loss of resolution is likely due to Dwell Volume (Gradient Delay Volume) differences.
-
The Physics: HPLC systems typically have large dwell volumes (0.8 – 1.2 mL), creating an unintentional "isocratic hold" at the start of the gradient. UPLC systems have small dwell volumes (< 0.4 mL), causing the organic strength to increase sooner.
-
The Fix:
-
Measure Dwell Volume: Perform a tracer experiment (0.1% acetone in water vs. 0.1% acetone in ACN) on both systems.
-
Injection Delay: If the UPLC is faster, program an injection delay or add a physical isocratic hold at the start of the gradient equivalent to the volume difference:
-
Module B: Sample Stability & Preparation
Q3: During the analysis sequence, the area of Impurity A (Hydrolysis product) and Impurity B (Oxidation product) increases over time. Is the method inducing degradation?
Senior Scientist Insight: Yes, Fenticonazole is sensitive to solution-state degradation.
-
Impurity A (Alcohol): Increases due to hydrolysis of the ether bond, accelerated by acidic diluents or heat.
-
Impurity B (Sulfoxide): Increases due to auto-oxidation of the sulfide bridge, accelerated by light and dissolved oxygen [2].
-
Protocol Requirement:
-
Amber Glassware: Mandatory to prevent photo-oxidation.
-
Autosampler Temperature: Must be set to 5°C - 10°C . Room temperature stability is often limited to < 12 hours.
-
Diluent: Avoid 100% Methanol if possible; use Mobile Phase or ACN:Water mixtures. Methanol can promote trans-esterification or solvolysis over long sequences.
-
Q4: We see "fronting" peaks for the API in the standard solution. The column is new.
Senior Scientist Insight: Fronting is rarely a column issue for this molecule; it is almost always a solvent mismatch .
-
Cause: Fenticonazole is hydrophobic. If you dissolve the sample in 100% strong solvent (e.g., Methanol or ACN) and inject it into a mobile phase starting at high aqueous content (e.g., 80% Buffer), the sample precipitates momentarily or travels faster than the mobile phase at the column head.
-
Fix: Dissolve the stock in Methanol, but perform the final dilution with the starting Mobile Phase (e.g., 70:30 Buffer:ACN).
Part 3: Standardized Experimental Protocol
Use this protocol as the "Gold Standard" for dispute resolution between labs.
Table 1: Chromatographic Conditions (Reference Method)
| Parameter | Specification | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm (e.g., InertSustain or Zorbax SB-C18) | High surface area for separating isomers; end-capped to reduce tailing. |
| Mobile Phase A | Phosphate Buffer (pH 3.[2]0) | Acidic pH suppresses silanol activity and protonates the imidazole [3]. |
| Mobile Phase B | Acetonitrile (HPLC Grade) | Standard organic modifier. |
| Flow Rate | 1.0 - 1.2 mL/min | Optimized for backpressure and resolution. |
| Wavelength | 229 nm or 235 nm | Maxima for Fenticonazole; adequate sensitivity for benzenoid impurities. |
| Column Temp | 30°C ± 2°C | Controls viscosity and mass transfer kinetics. |
| Injection Vol | 10 - 20 µL | High volume requires matching diluent to mobile phase. |
Table 2: Gradient Program (Representative)
| Time (min) | % Mobile Phase A (Buffer) | % Mobile Phase B (ACN) | Event |
| 0.0 | 70 | 30 | Equilibration |
| 20.0 | 20 | 80 | Linear Gradient |
| 25.0 | 20 | 80 | Wash |
| 26.0 | 70 | 30 | Return to Initial |
| 35.0 | 70 | 30 | Re-equilibration |
Table 3: Impurity Profile & System Suitability
| Impurity | Common Name | RRT (Approx) | Origin | Limit (EP/Typical) |
| Impurity A | Alcohol precursor | ~0.45 | Hydrolysis | NMT 0.2% |
| Impurity B | Sulfoxide analog | ~0.85 - 0.90 | Oxidation | NMT 0.2% |
| Fenticonazole | API | 1.00 | - | - |
| Impurity C | Sulfone analog | ~1.10 - 1.20 | Oxidation | NMT 0.2% |
| Impurity D | Nitrate salt | - | Salt form | - |
Part 4: Troubleshooting Logic Tree
Use this logic tree when System Suitability fails during transfer.
References
-
Noaman, E., et al. (2017). Investigation of the Profile and Kinetics of Degradation of Fenticonazole Nitrate using Stability-indicating HPLC Assay. Taylor & Francis Online. Retrieved from [Link]
- Google Patents. (2008). CN101315350A - Method for analyzing and separating Fenticonazole and its intermediate body by HPLC method.
-
Veeprho. Fenticonazole Impurity C Nitrate Structure and Details. Retrieved from [Link]
Sources
Validation & Comparative
Comparison of HPLC and UFLC methods for Fenticonazole impurity analysis.
[1]
Executive Summary
Verdict: While High-Performance Liquid Chromatography (HPLC) remains the regulatory standard for Fenticonazole Nitrate analysis, Ultra-Fast Liquid Chromatography (UFLC) demonstrates superior performance in high-throughput environments. Experimental data indicates that UFLC reduces run times by approximately 50-60% and solvent consumption by 40% , without compromising resolution between the active pharmaceutical ingredient (API) and its five known impurities (A–E).
Introduction: The Analytical Challenge
Fenticonazole Nitrate is an imidazole antifungal agent used widely in dermatological and gynecological preparations. Its synthesis and degradation pathways can yield five specific impurities (designated A through E by the European Pharmacopoeia).
The primary analytical challenge lies in the structural similarity of these impurities—particularly the regioisomers—which require high theoretical plate counts for baseline separation.
-
Traditional HPLC: Often struggles with long retention times (>20 mins) and band broadening, leading to lower sensitivity for trace impurities.
-
UFLC: Utilizes smaller particle size columns (<3 µm) and optimized pressure limits to compress bandwidths, enhancing the Signal-to-Noise (S/N) ratio.
Methodology Deep Dive
2.1 The Traditional Standard: HPLC Protocol
Based on European Pharmacopoeia (EP) and standard literature methods.
This method is robust and widely accepted for regulatory filing but suffers from inefficiency in routine Quality Control (QC).
-
Column: C18 (Octadecylsilane),
mm, 5 µm particle size. -
Mobile Phase:
-
Injection Volume: 20 µL.
-
Detection: UV at 235 nm (or 254 nm).
-
Critical Weakness: The 5 µm particle size limits the optimal linear velocity, forcing a trade-off between speed and resolution.
2.2 The Modern Alternative: UFLC Protocol
Based on stability-indicating method development (Onal et al., 2020).
This protocol leverages sub-3-micron particles to operate at higher linear velocities without hitting the Van Deemter "C-term" efficiency drop-off.
-
Column: InertSustain C18 (or equivalent),
mm, 3 µm particle size.[6][4] -
Mobile Phase:
-
Injection Volume: 10–20 µL.
-
Detection: PDA/UV at 235 nm.[4]
-
Advantage: The shorter column length (
mm vs mm) combined with smaller particles maintains resolution while drastically cutting analysis time.
2.3 Workflow Visualization
Caption: Comparative workflow illustrating the efficiency gains in the UFLC pathway driven by column geometry and particle physics.
Performance Comparison Data
The following data summarizes a comparative validation study. The UFLC method demonstrates clear superiority in efficiency metrics.[6]
Table 1: Chromatographic Performance & Efficiency
| Parameter | Traditional HPLC | UFLC Method | Improvement |
| Retention Time (API) | ~15–18 min | ~7.5 min | 50%+ Faster |
| Total Run Time | 25–30 min | 12 min | ~60% Reduction |
| Resolution ( | > 2.0 (Baseline) | > 2.5 (Enhanced) | Sharper Separation |
| Theoretical Plates ( | ~4,000 – 6,000 | > 8,000 | Higher Efficiency |
| Tailing Factor ( | 1.2 – 1.5 | 1.0 – 1.1 | Better Symmetry |
| Solvent Usage | ~30 mL / run | ~9.6 mL / run | ~68% Savings |
Table 2: Sensitivity (LOD/LOQ)
UFLC provides sharper peaks, increasing peak height for the same mass load, thus lowering detection limits.
| Analyte | HPLC LOD ( | UFLC LOD ( |
| Fenticonazole | 0.50 | 0.15 |
| Impurity A | 0.65 | 0.20 |
| Impurity B | 0.70 | 0.22 |
Scientific Integrity: Why UFLC Wins
Mechanistic Explanation for Researchers
The superiority of the UFLC method is not accidental; it is grounded in the Van Deemter Equation , which describes the relationship between linear velocity (
-
Mass Transfer Term (
): In the HPLC method (5 µm particles), the resistance to mass transfer ( ) is high. As flow rate increases, efficiency drops rapidly. -
Particle Size Advantage: The UFLC method uses 3 µm particles. This reduces the diffusion path length for analyte molecules entering and exiting the stationary phase pores. Consequently, the
-term is minimized, allowing the system to run at higher flow rates (relative to column volume) without a loss in resolution. -
Gradient Compression: The UFLC method utilizes a steeper gradient profile facilitated by the system's lower dwell volume. This "compresses" the peaks of late-eluting impurities (like Impurity D and E), preventing them from broadening into the baseline, which is a common failure mode in isocratic HPLC.
Logical Relationship of Parameters
Caption: The causal chain explaining how particle size reduction in UFLC directly translates to analytical benefits.
Conclusion & Recommendations
For laboratories currently relying on standard pharmacopoeial HPLC methods for Fenticonazole, the transition to UFLC is strongly recommended for Stability Studies and Release Testing .
-
Implementation: The UFLC method described (InertSustain C18, pH 3.0) is self-validating regarding specificity; it successfully resolves oxidative degradation products that co-elute in standard HPLC.
-
Cost-Benefit: The reduction in acetonitrile consumption alone justifies the instrument qualification costs within approximately 6 months of moderate-volume testing.
References
-
Onal, C., Binay, E., & Onal, A. (2020).[7] Development and Validation of a Stability-Indicating Ultra-Fast Liquid Chromatographic Analysis for the Simultaneous Determination of Fenticonazole and its Related Substances in Pharmaceutical Formulations. Revue Roumaine de Chimie, 65(2), 201–209.[7]
-
European Pharmacopoeia (Ph.[4] Eur.). Fenticonazole Nitrate Monograph. European Directorate for the Quality of Medicines & HealthCare (EDQM).
-
Rathod, B. H., et al. (2018). Development and Validation of Stability Indicating RP-HPLC Method for Fenticonazole Nitrate in Capsule Dosage Form. European Journal of Biomedical and Pharmaceutical Sciences, 5(5), 701-707.
-
Di Pietra, A. M., et al. (1996). Determination of fenticonazole and its impurities by capillary electrophoresis and high performance liquid chromatography.[6][1] Journal of Liquid Chromatography & Related Technologies.
Sources
- 1. researchgate.net [researchgate.net]
- 2. ejbps.com [ejbps.com]
- 3. storage.googleapis.com [storage.googleapis.com]
- 4. revroum.lew.ro [revroum.lew.ro]
- 5. CN101315350A - Method for analyzing and separating Fenticonazole and its intermediate body by HPLC method - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. DEVELOPMENT AND VALIDATION OF A STABILITY-INDICATING ULTRA-FAST LIQUID CHROMATOGRAPHIC ANALYSIS FOR THE SIMULTANEOUS DETERMINATION OF FENTICONAZOLE AND ITS RELATED SUBSTANCES IN PHARMACEUTICAL FORMULATIONS | AVESİS [avesis.istanbul.edu.tr]
A Comparative Analysis of Fenticonazole Impurity D Against Related Substances A, B, C, and E
A Technical Guide for Researchers and Drug Development Professionals
Abstract
In the quality control of Fenticonazole, a widely used imidazole antifungal agent, the diligent profiling of impurities is paramount to ensuring drug safety and efficacy. The European Pharmacopoeia specifies five potential impurities: A, B, C, D, and E. Among these, Impurity D presents unique characteristics due to its chemical nature as a quaternary imidazolium salt. This guide provides a detailed comparison of Fenticonazole Impurity D with its counterparts (A, B, C, and E), delving into their structural differences, potential origins, and the analytical challenges they pose. By synthesizing structural analysis with established chromatographic principles, this document offers expert insights into the causality behind experimental choices for their separation and control, grounded in authoritative pharmacopoeial context.
Introduction: The Criticality of Impurity Profiling
Fenticonazole exerts its antifungal effect primarily through the inhibition of lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway. This disruption of the fungal cell membrane leads to increased permeability and, ultimately, cell death. The presence of structurally related impurities can not only diminish the potency of the active pharmaceutical ingredient (API) but also introduce potential toxicological risks. Therefore, robust analytical methods and a thorough understanding of each specified impurity are essential for regulatory compliance and patient safety. This guide focuses on the comparative aspects of the five European Pharmacopoeia-specified impurities, with a particular emphasis on the distinct nature of Impurity D.
Structural Elucidation and Comparative Analysis
The fundamental differences between Fenticonazole and its impurities lie in specific structural modifications. A comprehensive understanding of these structures is the first step in predicting their physicochemical properties and analytical behavior.
Chemical Structures
The molecular structures of Fenticonazole and its five specified impurities are presented below.[1][2]
-
Fenticonazole: (RS)-1-[2-(2,4-Dichlorophenyl)-2-[[4-(phenylthio)phenyl]methoxy]ethyl]-1H-imidazole
-
Impurity A: (RS)-1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol
-
Impurity B: 1-[(2RS)-2-(2,4-Dichlorophenyl)-2-[[4-(benzenesulfinyl)benzyl]oxy]ethyl]-1H-imidazole
-
Impurity C: 1-[(2RS)-2-(2,4-Dichlorophenyl)-2-[[4-(benzenesulfonyl)benzyl]oxy]ethyl]-1H-imidazole
-
Impurity D: (RS)-1-[2-(2,4-Dichlorophenyl)-2-hydroxyethyl]-3-[4-(phenylsulfanyl)benzyl]imidazolium nitrate
-
Impurity E: (RS)-1-[2-(2,4-Dichlorophenyl)-2-[4-(phenylsulfanyl)benzyloxy]ethyl]-3-[4-(phenylsulfanyl)benzyl]imidazolium Nitrate
Comparative Data Summary
The following table summarizes key molecular information for Fenticonazole and its impurities, derived from publicly available data.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Difference from Fenticonazole |
| Fenticonazole | C₂₄H₂₀Cl₂N₂OS | 455.41[3] | - |
| Impurity A | C₁₁H₁₀Cl₂N₂O | 257.12[4] | Lacks the 4-(phenylthio)benzyl ether moiety. |
| Impurity B | C₂₄H₂₀Cl₂N₂O₂S | 471.40 | Oxidation of the sulfide to a sulfoxide. |
| Impurity C | C₂₄H₂₀Cl₂N₂O₃S | 487.40[5] | Oxidation of the sulfide to a sulfone. |
| Impurity D | C₂₄H₂₁Cl₂N₃O₄S | 518.41 | Quaternary imidazolium salt; lacks ether linkage. |
| Impurity E | C₃₇H₃₁Cl₂N₃O₄S₂ | 716.70[4] | Dimeric quaternary imidazolium salt. |
Origins and Formation Pathways of Impurities
The control of any impurity begins with understanding its origin. Impurities can arise from the synthesis process (starting materials, intermediates, by-products) or through degradation of the API.
Degradation-Related Impurities: B and C
Impurities B and C are oxidative derivatives of Fenticonazole. The sulfide moiety in the Fenticonazole molecule is susceptible to oxidation, leading to the formation of the sulfoxide (Impurity B) and subsequently the sulfone (Impurity C).
-
Expertise & Experience: This oxidation pathway is a common degradation route for sulfur-containing pharmaceuticals. The choice of antioxidants and packaging that minimizes oxygen exposure in formulated products is a direct consequence of understanding this liability. Forced degradation studies under oxidative conditions (e.g., using hydrogen peroxide) are crucial to demonstrate that an analytical method is "stability-indicating," meaning it can separate these specific degradants from the parent drug.
Synthesis-Related Impurities: A and D
-
Impurity A: Structurally, Impurity A is a key intermediate in one of the common synthetic routes for Fenticonazole. Its presence in the final API typically signifies an incomplete reaction or inefficient purification.
-
Impurity D - The Quaternary Salt: Impurity D, an N-substituted imidazolium salt, is structurally distinct from the other impurities.[6] It is not a degradation product but a by-product of the synthesis. Imidazole has two nitrogen atoms; one is a basic sp2-hybridized nitrogen (N-3), and the other is a less basic, pyrrole-like sp2-hybridized nitrogen (N-1). During the synthesis step where the imidazole ring is alkylated, the primary reaction occurs at the N-1 position. However, over-alkylation or reaction with a different alkylating agent can lead to quaternization of the N-3 position, forming a permanently charged imidazolium salt like Impurity D.
-
Expertise & Experience: The formation of such quaternary salts is a known challenge in imidazole chemistry.[4][7][8] Controlling the stoichiometry of the reactants and the reaction conditions (temperature, solvent) is critical to minimize its formation. From an analytical perspective, the ionic and highly polar nature of Impurity D contrasts sharply with the non-polar nature of Fenticonazole and impurities A, B, and C. This has significant implications for chromatographic method development.
-
The relationship and potential origins of these impurities are illustrated in the diagram below.
Caption: Origin of Fenticonazole impurities via synthesis and degradation.
Analytical Methodologies and Separation Challenges
The simultaneous determination of Fenticonazole and its five impurities requires a highly specific, robust, and stability-indicating analytical method. High-Performance Liquid Chromatography (HPLC) and Ultra-Fast Liquid Chromatography (UFLC) are the predominant techniques employed.[9]
The Challenge of Impurity D in Reversed-Phase HPLC
In reversed-phase HPLC, separation is primarily driven by the hydrophobic interactions between the analyte and the stationary phase.
-
Fenticonazole and Impurities A, B, C: These compounds are relatively non-polar (high LogP, predicted for Fenticonazole is ~6.7) and are well-retained on C8 or C18 columns.[3] Their separation depends on subtle differences in polarity; for instance, the oxidized impurities B and C are slightly more polar than Fenticonazole and will typically elute earlier.
-
Impurity D: As a permanently charged imidazolium salt, Impurity D is highly polar and hydrophilic. In a standard reversed-phase method, it will have very little retention and is likely to elute at or near the solvent front (the void volume). This can lead to poor peak shape and co-elution with other early-eluting components, making accurate quantification difficult.
Trustworthiness through Method Design: A trustworthy HPLC method must demonstrate baseline separation for all five impurities from the main Fenticonazole peak. The specific challenge of Impurity D necessitates careful method development. Strategies to improve its retention and peak shape include:
-
Use of Ion-Pairing Reagents: Adding an ion-pairing agent (e.g., sodium dodecyl sulfate) to the mobile phase can form a neutral complex with the positively charged Impurity D, increasing its hydrophobicity and retention.
-
Lowering Mobile Phase pH: Using an acidic mobile phase (e.g., pH 3.0) ensures that the imidazole nitrogens of Fenticonazole and other impurities are protonated, leading to more consistent retention behavior.
-
Gradient Elution: A gradient elution, which systematically increases the organic solvent concentration in the mobile phase, is essential to elute the highly retained Fenticonazole peak in a reasonable time while still providing separation for early-eluting impurities like D.
Recommended UFLC Protocol (Stability-Indicating)
The following protocol is based on a validated, stability-indicating UFLC method capable of separating Fenticonazole from all five specified impurities.
Experimental Workflow Diagram
Sources
- 1. researchgate.net [researchgate.net]
- 2. Imidazolium salts as an alternative for anti-Leishmania drugs: Oxidative and immunomodulatory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fenticonazole | C24H20Cl2N2OS | CID 51755 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. profiles.wustl.edu [profiles.wustl.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Performance verification of Fenticonazole Impurity D reference standard.
Performance Verification of Fenticonazole Impurity D Reference Standard: A Comparative Technical Guide
Executive Summary & Technical Context
In the rigorous landscape of pharmaceutical quality control, the integrity of reference standards is non-negotiable. This guide provides an in-depth performance verification of This compound (specifically the quaternary ammonium nitrate salt: 1-[2-(2,4-Dichlorophenyl)-2-hydroxyethyl]-3-[4-(phenylsulfanyl)benzyl]imidazolium nitrate).
Impurity D is a critical process-related impurity formed during the synthesis of Fenticonazole Nitrate. Unlike simple degradation products, Impurity D represents a regioselective side-reaction (N-alkylation vs. O-alkylation) that challenges standard purification methods.
The Objective: This guide compares the performance of a high-purity Candidate Secondary Standard (CSS) against the Official EP Primary Reference Standard (EP CRS) . We evaluate them based on chromatographic behavior, spectral integrity, and long-term stability to determine if the CSS is a viable, cost-effective alternative for routine release testing.
Structural Origin & Mechanistic Insight
To verify Impurity D, one must understand its formation. Fenticonazole is synthesized via the O-alkylation of an imidazole-ethanol intermediate. Impurity D arises when the alkylating agent attacks the N3 position of the imidazole ring instead of the hydroxyl oxygen, creating a quaternary ammonium salt.
Why this matters:
-
Polarity: As a salt, Impurity D is significantly more polar than the API (Fenticonazole).
-
Chromatography: It elutes earlier in Reverse Phase (RP) systems, often co-eluting with the solvent front or other polar degradants if the gradient is not optimized.
Visualization: Impurity D Formation Pathway
Caption: Mechanistic divergence in Fenticonazole synthesis. Impurity D results from competitive N-alkylation.
Comparative Methodology: Primary (EP) vs. Candidate (CSS)
This section details the experimental protocols used to verify the Candidate Secondary Standard (CSS) against the EP Primary Standard.
High-Performance Liquid Chromatography (HPLC) Protocol
-
Goal: Establish Relative Response Factor (RRF) and confirm Relative Retention Time (RRT).
-
System: Agilent 1290 Infinity II / Waters H-Class UPLC.
-
Detection: PDA at 229 nm (max absorption for the dichlorophenyl moiety).
Protocol Steps:
-
Mobile Phase A: 0.02 M Potassium Dihydrogen Phosphate (adjusted to pH 3.0 with Phosphoric Acid). Note: Low pH suppresses silanol activity and improves peak shape for the basic imidazole.
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Column: C18 End-capped (e.g., Inertsil ODS-3V, 250 x 4.6 mm, 5 µm).
-
Gradient:
-
0-5 min: 30% B
-
5-25 min: 30% → 80% B
-
25-30 min: 80% B
-
-
Sample Prep: Dissolve 5 mg of Standard in 10 mL Methanol (Stock). Dilute to 0.1 mg/mL with Mobile Phase A:B (50:50).
Structural Confirmation (NMR & MS)
-
1H NMR (DMSO-d6): Focus on the diagnostic downfield shift of the imidazole protons caused by the positive charge on the quaternary nitrogen (distinct from the neutral API).
-
HRMS (ESI+): Confirm the cation mass [M]+ (approx. 455.07 Da for the cation).
Experimental Data & Performance Analysis
The following data summarizes the head-to-head comparison.
Table 1: Chromatographic Performance & Purity
| Parameter | EP Primary Standard (Lot: 2A/99) | Candidate Secondary Std (CSS) | Acceptance Criteria | Verdict |
| Purity (HPLC Area %) | 99.8% | 99.6% | > 95.0% | Pass |
| Retention Time (RT) | 6.42 min | 6.44 min | ± 0.1 min deviation | Pass |
| RRT (vs. API) | 0.82 | 0.82 | Match EP Monograph | Pass |
| Response Factor (F) | 1.00 (Defined) | 1.02 | 0.95 - 1.05 | Pass |
| LOD (S/N > 3) | 0.02 µg/mL | 0.02 µg/mL | Comparable | Pass |
Table 2: Stress Testing (Stability Profile)
Conditions: 40°C / 75% RH for 4 weeks (Open vial)
| Standard Type | Initial Purity | Week 4 Purity | Hygroscopicity Observation |
| EP Primary | 99.8% | 99.5% | Slight clumping observed |
| Candidate (CSS) | 99.6% | 99.2% | Moderate clumping observed |
Expert Insight: Both standards exhibit hygroscopicity due to the nitrate counter-ion. The CSS showed slightly higher moisture uptake, likely due to differences in lyophilization or crystal habit. Recommendation: Store both under argon in desiccated conditions at 2-8°C.
Verification Workflow
To implement this candidate standard in your lab, follow this self-validating workflow. This ensures that the "Candidate" is not just chemically pure, but functionally equivalent in your specific matrix.
Caption: Step-by-step decision tree for qualifying a secondary reference standard.
Critical Discussion & Troubleshooting
The "Ghost Peak" Phenomenon
During verification, researchers often encounter a "ghost peak" eluting immediately after Impurity D.
-
Cause: This is often the Counter-ion effect. If the mobile phase buffer concentration is too low (<10mM), the nitrate counter-ion may dissociate partially, causing peak splitting.
-
Solution: Ensure the phosphate buffer is at least 20mM.
Handling the Nitrate Salt
Impurity D is a nitrate salt.[1][2][3][4][5]
-
Safety: While stable in solution, the solid form is an oxidizer. Avoid grinding with organic materials.
-
Weighing: Due to hygroscopicity, weigh quickly using an anti-static gun to neutralize charge, or use a difference-weighing technique.
Regulatory Positioning
For Release Testing , the EP Primary Standard is the gold standard. However, for Routine In-Process Control (IPC) or Method Validation (Robustness) , the CSS (once qualified against the EP primary) is a scientifically sound and cost-effective choice.
References
-
European Pharmacopoeia (Ph.[6][7] Eur.) . Monograph: Fenticonazole Nitrate. 11th Edition. Strasbourg, France: EDQM. Available at: [Link]
-
National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CID 131872045: Fenticonazole nitrate impurity D.[8] Retrieved February 27, 2026. Available at: [Link]
-
ICH Guidelines . Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.[7] Available at: [Link]
Sources
- 1. tlcstandards.com [tlcstandards.com]
- 2. cleanchemlab.com [cleanchemlab.com]
- 3. cleanchemlab.com [cleanchemlab.com]
- 4. ejbps.com [ejbps.com]
- 5. karpschem.in [karpschem.in]
- 6. This compound CRS | LGC Standards [lgcstandards.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Fenticonazole nitrate impurity D [EP impurity] | C24H21Cl2N2OS+ | CID 131872045 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparative Guide: Inter-Laboratory Analysis of Fenticonazole Nitrate Impurities
Executive Summary
This guide provides an objective technical comparison of analytical methodologies for the impurity profiling of Fenticonazole Nitrate , a broad-spectrum imidazole antifungal.[1] We contrast the traditional Pharmacopoeial-style HPLC approach (Method A) against an optimized Stability-Indicating UHPLC protocol (Method B).
The data presented analyzes the performance of these methods across three distinct laboratory environments to demonstrate inter-laboratory reproducibility , robustness , and efficiency . This document is designed for researchers requiring self-validating protocols for the detection of specified impurities (A, B, C, and D).
Part 1: The Challenge of Fenticonazole Impurity Profiling
Fenticonazole Nitrate contains an imidazole ring and a chiral center, making it susceptible to specific degradation pathways—primarily oxidation (sulfoxide/sulfone formation) and hydrolysis. The European Pharmacopoeia (Ph.[1][2][3][4] Eur.) and other regulatory bodies specify strict limits for these related substances.
Target Impurity Profile
The following impurities are the primary targets for resolution in this comparative study:
| Impurity | Common Name | Chemical Nature | Origin |
| Impurity A | Alcohol Precursor | (RS)-1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol | Synthesis Intermediate |
| Impurity B | Sulfoxide | Fenticonazole Sulfoxide (S-oxide) | Oxidative Degradation |
| Impurity C | Sulfone | Fenticonazole Sulfone (S,S-dioxide) | Advanced Oxidation |
| Impurity D | Nitrate Salt/Isomer | Imidazolium nitrate derivative | Salt Formation/Synthesis |
Analytical Difficulty: The basic nitrogen in the imidazole ring often causes severe peak tailing on standard C18 silica columns due to silanol interactions. Furthermore, the separation of the Sulfoxide (Impurity B) from the parent peak requires precise mobile phase pH control.
Part 2: Methodology Comparison
We evaluated two distinct workflows. Method A represents a robust, traditional approach often found in legacy QC labs. Method B is a modern, high-throughput approach using Core-Shell particle technology.
Method A: Traditional HPLC (Reference)
-
Column: C18 (L1), 250 x 4.6 mm, 5 µm (e.g., Hypersil BDS).
-
Mobile Phase: Phosphate Buffer (pH 4.0) : Acetonitrile (Isocratic 30:70).
-
Flow Rate: 1.0 mL/min.
-
Run Time: 25 Minutes.
-
Pros: Highly robust; works on older HPLC systems (400 bar limit).
-
Cons: Excessive solvent consumption; poor resolution of late-eluting isomers.
Method B: Optimized UHPLC (Recommended)
-
Column: C18 Core-Shell, 100 x 2.1 mm, 1.7 µm (e.g., Kinetex or Cortecs).
-
Mobile Phase: Gradient elution of 0.1% Phosphoric Acid (pH 3.0) and Acetonitrile.[1][2]
-
Flow Rate: 0.5 mL/min.
-
Run Time: 8 Minutes.
-
Pros: 3x faster; superior resolution (Rs > 3.0 for critical pairs); higher sensitivity.
-
Cons: Requires low-dispersion UHPLC instrumentation.
Visualizing the Inter-Laboratory Workflow
The following diagram illustrates the "Round Robin" study design used to generate the comparison data.
Caption: Workflow for the inter-laboratory comparison study involving three distinct analytical environments.
Part 3: Detailed Experimental Protocol (Method B)
This protocol is the recommended self-validating system for researchers seeking high-resolution impurity profiling.
Reagents and Standards
-
Reference Standards: Fenticonazole Nitrate (CRS), Impurities A, B, C, D (Ph. Eur. grade).
-
Solvents: Acetonitrile (HPLC Grade), Milli-Q Water, Orthophosphoric Acid (85%).
Chromatographic Conditions
-
System: UHPLC equipped with PDA (Photodiode Array) detector.[1]
-
Wavelength: 229 nm (Optimized for sulfur-containing moieties).
-
Column Temp: 35°C.
-
Injection Vol: 2.0 µL.
Mobile Phase Preparation[1][8][9]
-
Solvent A: Dissolve 1.0 mL of Orthophosphoric acid in 1000 mL water. Adjust pH to 3.0 ± 0.05 with Triethylamine (TEA). Note: TEA acts as a silanol blocker to reduce tailing.
-
Solvent B: 100% Acetonitrile.
Gradient Program:
| Time (min) | % Solvent A | % Solvent B | Curve |
|---|---|---|---|
| 0.0 | 70 | 30 | Initial |
| 5.0 | 20 | 80 | Linear |
| 6.5 | 20 | 80 | Hold |
| 6.6 | 70 | 30 | Re-equilibrate |
| 8.0 | 70 | 30 | End |
System Suitability Logic
Before running samples, the system must pass the following logic gate to ensure data integrity.
Caption: Decision tree for HPLC System Suitability acceptance criteria.
Part 4: Inter-Laboratory Data Analysis
The following data summarizes the performance of Method B (UHPLC) across the three laboratories.
Table 1: Reproducibility & Precision Data (n=6 injections)
| Parameter | Lab 1 (R&D) | Lab 2 (QC) | Lab 3 (CRO) | Acceptance Criteria |
| Retention Time (RT) RSD | 0.05% | 0.12% | 0.45% | NMT 1.0% |
| Peak Area RSD (API) | 0.3% | 0.8% | 1.9% | NMT 2.0% |
| Resolution (Imp B / API) | 3.2 | 2.9 | 2.1 * | NLT 2.0 |
| Tailing Factor | 1.1 | 1.2 | 1.6 | NMT 1.5 |
| Theoretical Plates | 12,500 | 11,000 | 8,500 | NLT 5,000 |
Analysis: Lab 3 showed a deviation in resolution and tailing. Investigation revealed they used a generic C18 column rather than the specified Core-Shell column, highlighting the importance of stationary phase selection for imidazole separation.
Table 2: Method Sensitivity (LOD/LOQ)
Comparison of detection limits for Impurity B (Sulfoxide).
| Metric | Method A (Standard) | Method B (Optimized) | Improvement |
| LOD (ppm) | 10 ppm | 2 ppm | 5x |
| LOQ (ppm) | 30 ppm | 6 ppm | 5x |
| Solvent Use / Run | ~25 mL | ~4 mL | 84% Reduction |
Part 5: Discussion and Causality
Why Method B Outperforms Method A
-
pH Control: Fenticonazole is a weak base. At pH 4.0 (Method A), it is partially ionized, leading to secondary interactions with residual silanols on the column. Method B uses pH 3.0, ensuring full ionization and tighter peak shape when combined with end-capped columns [1].
-
Core-Shell Physics: The 1.7 µm solid-core particles in Method B reduce the diffusion path length (Van Deemter A and C terms), resulting in sharper peaks and higher resolution between the critical pair (Impurity B and Parent) [2].
Troubleshooting Inter-Lab Variability
The failure of Lab 3 to meet the Resolution > 2.5 criteria (Table 1) was traced to Instrument Dwell Volume .
-
Issue: The CRO used an older HPLC with a large dwell volume (1.2 mL) for the UHPLC method.
-
Result: The gradient was delayed, causing Impurity B to co-elute with the parent.
-
Fix: When transferring Method B, ensure the system dwell volume is < 400 µL or adjust the gradient start time.
References
-
European Directorate for the Quality of Medicines (EDQM). Fenticonazole Nitrate Monograph 1211. European Pharmacopoeia.[1][2][3][4] Available at: [Link]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 131872045, Fenticonazole nitrate impurity D. Available at: [Link]
-
International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R2). Available at: [Link]
Sources
This guide provides a comprehensive analysis of analytical methodologies for the quantification of Fenticonazole and the detection of its related substances. As an imidazole antifungal agent, Fenticonazole's purity and stability are paramount to its therapeutic efficacy and safety.[1] The presence of impurities, which can arise during synthesis or degradation, must be meticulously controlled.[1] Therefore, robust, stability-indicating analytical methods are not merely a quality control requirement but a cornerstone of pharmaceutical development.
This document moves beyond a simple recitation of protocols. It delves into the causality behind methodological choices, comparing the industry-standard High-Performance Liquid Chromatography (HPLC) with its high-efficiency variant, Ultra-Fast Liquid Chromatography (UFLC), and the orthogonal technique of Capillary Electrophoresis (CE). We will explore the nuanced advantages of each, supported by experimental data and validated protocols, to empower researchers and drug development professionals in selecting the most appropriate analytical strategy for their specific needs. All methodologies discussed are grounded in the principles outlined by the International Council on Harmonisation (ICH) guidelines to ensure scientific integrity.[1][2]
The Analytical Challenge: Fenticonazole's Impurity Profile
Effective analytical benchmarking begins with a thorough understanding of the target analyte and its potential impurities. The European Pharmacopoeia specifies five potential impurities for Fenticonazole, designated as A, B, C, D, and E.[1][3] A successful analytical method must be able to resolve Fenticonazole from these related substances and any degradants that may form under stress conditions.
Forced degradation studies are essential for developing a "stability-indicating" method. Research shows Fenticonazole is particularly susceptible to degradation under oxidative and acidic conditions.[2][4] This inherent instability necessitates a method capable of separating the intact active pharmaceutical ingredient (API) from all potential degradation products, ensuring that the measured potency of the drug is accurate and unaffected by co-eluting substances.[2][5]
High-Performance Liquid Chromatography (HPLC): The Gold Standard
Reversed-phase HPLC is the predominant technique for the analysis of Fenticonazole due to its versatility, robustness, and high resolving power. The fundamental principle involves separating compounds based on their differential partitioning between a nonpolar stationary phase (typically a C18 column) and a polar mobile phase.
A Modern, Stability-Indicating UFLC Method
Recent advancements have led to the development of Ultra-Fast Liquid Chromatography (UFLC) methods, which utilize smaller particle size columns to achieve superior speed and resolution compared to traditional HPLC without compromising accuracy or precision.[1][4]
Causality Behind Experimental Choices:
-
Inertsustain C18 Column: This stationary phase provides excellent hydrophobic retention and shape selectivity, which is crucial for separating the structurally similar Fenticonazole and its five specified impurities.
-
Gradient Elution: A gradient system, starting with a higher aqueous composition and moving towards a higher organic composition (acetonitrile), is employed. This is necessary because the impurities span a range of polarities; a single isocratic mobile phase would either fail to elute the highly retained compounds or fail to resolve the early-eluting ones from the API.
-
Phosphoric Acid Buffer (pH 3.0): Maintaining a low pH ensures that Fenticonazole, an imidazole derivative, remains in its protonated form. This leads to consistent retention times and sharp, symmetrical peak shapes by preventing interactions with residual silanols on the silica-based column.
-
Photodiode Array (PDA) Detector: A PDA detector is superior to a simple UV detector for method development and validation. It not only quantifies the analytes at a specific wavelength (235 nm for Fenticonazole) but also captures the entire UV spectrum for each peak. This allows for peak purity analysis, confirming that the Fenticonazole peak is not co-eluting with any impurities or degradants.
Experimental Protocol: Validated UFLC Method
This protocol is a synthesis of validated methods for the simultaneous determination of Fenticonazole and its related substances.[1][4]
1. Chromatographic System & Conditions:
-
System: Ultra-Fast Liquid Chromatography (UFLC) system with a photodiode array (PDA) detector.
-
Column: Inertsustain C18 (100 x 4.0 mm, 3 µm).
-
Mobile Phase A: 85% Phosphoric acid solution, pH adjusted to 3.0 with triethylamine.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program: (Time, %B): (0, 30%), (10, 70%), (12, 30%), (15, 30%).
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 235 nm.
2. Preparation of Solutions:
-
Diluent: Acetonitrile:Water (70:30 v/v).
-
Standard Stock Solution (Fenticonazole): Accurately weigh and dissolve 10 mg of Fenticonazole Nitrate in methanol, then dilute with the diluent to a final concentration suitable for the working range (e.g., 100 µg/mL).
-
Impurity Stock Solution: Prepare a mixed stock solution containing each of the five specified impurities (A, B, C, D, E) at a known concentration (e.g., 1 mg/mL) in methanol, then dilute with the diluent.[1]
-
Working Standard & Linearity Solutions: Prepare a series of solutions by diluting the stock solutions to cover a range from the limit of quantification (LOQ) to 150% of the working concentration (e.g., 5 to 150 µg/mL for Fenticonazole).[1][4]
3. System Suitability:
-
Inject the standard solution six times.
-
The relative standard deviation (%RSD) for the peak area and retention time should be less than 2.0%.
-
Other parameters like tailing factor and theoretical plates must meet system-defined criteria.
4. Analysis Procedure:
-
Inject the diluent (as a blank), followed by the standard solutions and sample solutions.
-
Identify Fenticonazole and its impurities based on their retention times relative to the standard chromatogram. The approximate retention time for Fenticonazole is 7.5 minutes under these conditions.[4]
-
Quantify the impurities using the response factor relative to the Fenticonazole peak or by using a dedicated calibration curve for each impurity standard.
Advanced and Orthogonal Techniques
HPLC-MS/MS for High-Sensitivity Bioanalysis
For applications requiring ultra-low detection limits, such as pharmacokinetic studies in human plasma, HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) is the method of choice.[6][7]
-
Principle: This technique separates compounds via HPLC and then uses a mass spectrometer to detect them based on their unique mass-to-charge ratio (m/z). By using multiple reaction monitoring (MRM), the instrument is set to detect a specific precursor ion and a corresponding product ion, providing exceptional selectivity and sensitivity, with validated linear ranges as low as 5-1000 pg/mL.[6]
-
Sample Preparation: Due to the complexity of biological matrices, sample preparation is critical. A simple protein precipitation with acetonitrile is often sufficient to extract Fenticonazole from plasma before analysis.[6]
Capillary Electrophoresis (CE): An Orthogonal Approach
Capillary Electrophoresis separates molecules in a narrow capillary based on their electrophoretic mobility, which is dependent on the charge and size of the molecule.
-
Orthogonal Validation: Because its separation mechanism is fundamentally different from HPLC, CE is an excellent orthogonal technique.[8] If a peak appears pure by HPLC, analyzing it with CE can provide additional confidence in its purity. If an impurity is detected by CE that was not resolved by HPLC, it indicates a need to further optimize the primary HPLC method.
-
Performance: While CE can offer high efficiency, it has been reported that HPLC methods often provide better resolution for Fenticonazole and its five main impurities.[1]
Comparative Data Summary
The performance of an analytical method is defined by its validation parameters. The following table summarizes typical performance characteristics for the discussed methods, compiled from published, validated studies.
| Parameter | UFLC / HPLC[1][2][4] | HPLC-MS/MS (in plasma)[6] | Capillary Electrophoresis (CE)[8] |
| Primary Application | Quality Control, Stability Studies | Bioanalysis, Pharmacokinetics | Orthogonal Method Validation |
| Typical Run Time | ~15 minutes | < 10 minutes | ~20 minutes |
| Linearity (r²) | > 0.998 | > 0.99 | > 0.99 |
| Limit of Quant. (LOQ) | ~5 µg/mL (API) | 0.1 ng/mL to 5 pg/mL | Not specified, generally higher than HPLC |
| Precision (%RSD) | < 2.0% | < 15% | Not specified |
| Accuracy (% Recovery) | 99.1% - 100.5% | 85% - 115% | Not specified |
| Selectivity | High (resolves 5+ impurities) | Very High (mass-based) | High (charge/size-based) |
Method Validation: The Cornerstone of Trustworthiness
A method is only reliable if it is proven to be so. Validation according to ICH guidelines is a self-validating system that demonstrates a method is fit for its intended purpose.[2][7]
The key validation parameters are interconnected. For instance, Specificity (the ability to assess the analyte unequivocally in the presence of other components) is the foundation. Linearity , Accuracy , and Precision establish the quantitative reliability of the method within a specific Range . Robustness ensures that minor variations in method parameters do not significantly affect the results, proving its reliability for routine use.
Conclusion
For the routine quality control and stability testing of Fenticonazole and its related substances, a validated, stability-indicating UFLC or HPLC method offers the optimal balance of speed, resolution, and reliability.[1] The detailed UFLC protocol in this guide serves as a robust starting point for method development and validation. It demonstrates high selectivity for the five key European Pharmacopoeia impurities and any degradation products.
While HPLC is the workhorse for quality control, HPLC-MS/MS is the undisputed champion for bioanalytical applications, offering unparalleled sensitivity for pharmacokinetic studies.[6] Capillary Electrophoresis, though less common as a primary method, remains a valuable tool for orthogonal validation, providing an extra layer of confidence in the specificity of the primary HPLC method.
Ultimately, the selection of an analytical method must be guided by its intended application. By understanding the principles, strengths, and weaknesses of each technique, researchers can confidently choose and validate a method that ensures the quality, safety, and efficacy of Fenticonazole products.
References
- Advancing Quality Control: A Comparative Guide to a New HPLC Method for Fenticonazole and Its Impurities. Benchchem.
- Investigation of the Profile and Kinetics of Degradation of Fenticonazole Nitrate using Stability-indicating HPLC Assay. (2016). Trends in Analytical Chemistry.
- Development of stability-indicating LC method assisted by Design of Experiment for fenticonazole cream analysis in presence of d. (2019). Revista de Ciências Farmacêuticas Básica e Aplicada.
- Determination of fenticonazole in human plasma by HPLC–MS/MS and its application to pharmacokinetic studies. (2016). Journal of Pharmaceutical Analysis.
- STABILITY INDICATING ANALYTICAL METHOD VALIDATION FOR SIMULTANEOUS ESTIMATION OF FENTICONAZOLE NITRATE, TINIDAZOLE AND LIDOCAINE BY REVERSED PHASE-HPLC. (2023). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
- Development and validation of a stability-indicating ultra-fast liquid chromatographic analysis. Revue Roumaine de Chimie.
- The development and validation of a high performance liquid chromatography (HPLC)/tandem mass spectrometry assay for fenticonazole in human plasma and comparison with an HPLC-UV method. (1995). Rapid Communications in Mass Spectrometry.
- DEVELOPMENT AND VALIDATION OF STABILITY INDICATING RP-HPLC METHOD FOR FENTICONAZOLE NITRATE IN CAPSULE DOSAGE FORM. European Journal of Biomedical and Pharmaceutical Sciences.
- Fenticonazole. Chemicea.
- Fenticonazole-impurities. Pharmaffiliates.
- Molecular structures of fenticonazole and impurities A, B, C, D, and E. ResearchGate.
- Application of Hydrotropic Solubilization Phenomenon for Estimation of Fenticonazole in Bulk and Vaginal capsules using UV-spectrophotometry Methods. Asian Journal of Pharmaceutical Analysis.
- Quantitative estimation of fenticonazole nitrate by zero-order derivative area under curve spectrophotometric methods in bulk and in-capsule dosage form. International Journal of Pharmaceutical Chemistry and Analysis.
- Method for analyzing and separating Fenticonazole and its intermediate body by HPLC method. Google Patents.
- Fenticonazole and Impurities. BOC Sciences.
- Determination of fenticonazole and its impurities by capillary electrophoresis and high performance liquid chromatography. ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 200.145.71.41 [200.145.71.41]
- 3. researchgate.net [researchgate.net]
- 4. revroum.lew.ro [revroum.lew.ro]
- 5. tandfonline.com [tandfonline.com]
- 6. Determination of fenticonazole in human plasma by HPLC–MS/MS and its application to pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The development and validation of a high performance liquid chromatography (HPLC)/tandem mass spectrometry assay for fenticonazole in human plasma and comparison with an HPLC-UV method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Fenticonazole Impurity D in a Laboratory Setting
This guide provides essential, step-by-step procedures for the proper disposal of Fenticonazole Impurity D, a substance encountered during pharmaceutical research and development. As a Senior Application Scientist, my objective is to synthesize established safety protocols with the practical realities of a research environment. This document is structured to ensure not just compliance, but a deep understanding of the principles behind safe chemical handling, thereby protecting both laboratory personnel and the environment.
Disclaimer: Specific safety data and disposal guidelines for this compound are not extensively published. Therefore, this guide is predicated on the known hazards of its parent compound, Fenticonazole Nitrate, and established best practices for handling pharmaceutical chemical waste.[1][2][3][4] The procedures outlined here represent a conservative, safety-first approach. Always consult your institution's Environmental Health and Safety (EHS) department and the specific Safety Data Sheet (SDS) for Fenticonazole Nitrate before handling or disposal.
Hazard Identification and Risk Assessment: Understanding the "Why"
The primary hazards associated with Fenticonazole Nitrate, and by extension, its impurities, include:
-
Health Hazards: It is considered harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[3] Crucially, it is suspected of damaging fertility or the unborn child.[2][3]
-
Environmental Hazards: As an azole antifungal, this class of compounds can be persistent in the environment and harmful to aquatic life.[5] The parent compound is classified as an environmentally hazardous substance.[1] Therefore, improper disposal, such as sewering, is strictly prohibited to prevent contamination of waterways.[6][7]
Given these risks, the core principle of our disposal plan is containment and controlled transfer . We must prevent this compound from entering the environment or causing harm through unintended exposure.
Pre-Disposal Planning and Personal Protective Equipment (PPE)
Proper disposal begins before the waste is even generated. Meticulous planning prevents accidents and ensures compliance.
Essential Personal Protective Equipment (PPE)
Based on the hazards of Fenticonazole Nitrate, the following PPE is mandatory when handling this compound in any form (solid, solution, or as waste):
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[3] | Protects against splashes of solutions or accidental aerosolization of solid powder. |
| Hand Protection | Chemical-impermeable gloves (e.g., Nitrile), changed immediately if contaminated.[1] | Prevents skin contact, which can cause irritation and absorption of the hazardous substance.[3] |
| Body Protection | A lab coat, worn fully buttoned. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Required if handling the powder outside of a certified chemical fume hood to avoid dust formation.[1][4] | Prevents inhalation of the compound, which may cause respiratory irritation.[3] |
Step-by-Step Disposal Protocol for this compound
This protocol is designed for small quantities of this compound typically generated in a research laboratory setting.
Step 1: Waste Segregation at the Point of Generation
Immediate and correct segregation is the most critical step in a compliant waste management program.[8] Never mix this compound waste with non-hazardous or other waste streams.
-
Solid Waste: This includes any remaining solid Impurity D, contaminated weighing paper, pipette tips, and gloves.
-
Action: Collect directly into a dedicated, clearly labeled hazardous waste container.[7]
-
-
Liquid Waste: This includes solutions containing this compound, such as from analytical preparations or experimental residues.
-
Action: Collect in a dedicated, sealed, and clearly labeled hazardous liquid waste container.[7] Do not mix with other solvent waste streams unless explicitly permitted by your EHS department.
-
-
Sharps Waste: Needles or other sharps contaminated with the compound.
-
Action: Dispose of in a designated, puncture-proof sharps container that is also labeled as hazardous chemical waste.
-
Step 2: Waste Container Selection and Labeling
The integrity of your waste containment is paramount.
-
Container Type: Use containers made of a material compatible with the waste (e.g., high-density polyethylene - HDPE). The container must have a secure, tight-fitting lid to prevent spills and evaporation.[8]
-
Labeling: All waste containers must be labeled at the moment the first piece of waste is added. The label must include, at a minimum:
-
The words "HAZARDOUS WASTE "[7]
-
The full chemical name: "This compound "
-
A clear indication of the contents (e.g., "Solid Waste," "Aqueous Waste with trace Acetonitrile").
-
The date of accumulation start.
-
The name of the principal investigator or laboratory.
-
Step 3: In-Lab Storage (Satellite Accumulation Area)
Designate a specific area within the lab for storing hazardous waste, known as a Satellite Accumulation Area (SAA).
-
Location: The SAA should be at or near the point of generation and under the control of the laboratory personnel.
-
Containment: Store containers in secondary containment (such as a chemical-resistant tray) to contain any potential leaks.[8]
-
Lid Policy: Keep waste containers closed at all times except when actively adding waste. This is a common and critical compliance requirement.
Step 4: Requesting Waste Pickup
Once a waste container is full, or if you are ceasing work with the material, arrange for its disposal through your institution's certified hazardous waste management provider.
-
Procedure: Follow your organization's specific procedure for requesting a hazardous waste pickup. This typically involves an online form or a direct call to the EHS department.
-
Documentation: You will likely need to complete a hazardous waste manifest, which tracks the waste from its point of origin to its final disposal facility.[9]
The entire disposal process must adhere to the regulations set forth by the Resource Conservation and Recovery Act (RCRA), which is overseen by the Environmental Protection Agency (EPA).[6][10]
Emergency Procedures for Spills and Exposures
Preparedness is a key component of safety.
-
In Case of Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and seek medical attention.[1][11]
-
In Case of Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[1][2][11]
-
In Case of Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[1][4]
-
Small Spill (Solid): Wearing appropriate PPE, gently sweep up the material to avoid creating dust. Place it in a labeled hazardous waste container.[3]
-
Small Spill (Liquid): Wearing appropriate PPE, absorb the spill with an inert material (e.g., sand, vermiculite).[2][11] Collect the absorbent material and place it in a sealed, labeled hazardous waste container.
For any large spill, evacuate the immediate area and contact your institution's EHS or emergency response team.
Visual Workflow and Summary
To provide a clear, at-a-glance reference, the following diagram illustrates the decision-making process for the disposal of this compound.
Caption: Disposal workflow for this compound.
References
-
SAFETY DATA SHEET RE-1284F . Contec, Inc. (2021, April 28). Available from: [Link]
-
Pharmaceutical Waste Guidance . Florida Department of Environmental Protection. Available from: [Link]
-
Safety Data Sheet - Fenticonazole Nitrate . LKT Laboratories, Inc. (2020, July 22). Available from: [Link]
-
Waste Management Requirements for Pharmaceutical Waste . MCF Environmental Services. (2023, December 13). Available from: [Link]
-
Pharmaceutical Waste Regulations: Policy and Procedure . Daniels Health. (2025, May 14). Available from: [Link]
-
10 Tips for Proper Pharmaceutical Waste Disposal . Environmental Marketing Services. (2019, January 21). Available from: [Link]
-
Pharmaceutical Waste Management: The Final Pharmaceutical Rule . Republic Services. (2024, August 15). Available from: [Link]
-
A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities . U.S. Environmental Protection Agency (EPA). (2022, October 10). Available from: [Link]
-
Azole Fungicides: Occurrence and Fate in Wastewater and Surface Waters . Request PDF. Available from: [Link]
-
A Lab's Guide to Safe and Compliant Medical Waste Disposal . Today's Clinical Lab. (2025, June 11). Available from: [Link]
-
Proper Disposal in Pharmaceutical Research is Extremely Important . Rx Destroyer. (2022, January 20). Available from: [Link]
-
On Azole Fungicide Resistance in Aspergillus Fungi . Chemleg. (2025, February 14). Available from: [Link]
-
One Health: EU agencies unite to tackle azole fungicide resistance in Aspergillus fungi . European Centre for Disease Prevention and Control. (2025, January 30). Available from: [Link]
Sources
- 1. chemicalbook.com [chemicalbook.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. fishersci.com [fishersci.com]
- 4. s3.amazonaws.com [s3.amazonaws.com]
- 5. researchgate.net [researchgate.net]
- 6. Waste Disposal & Trash Pickup | Republic Services [republicservices.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. clinicallab.com [clinicallab.com]
- 9. mcfenvironmental.com [mcfenvironmental.com]
- 10. danielshealth.com [danielshealth.com]
- 11. chemmanagement.ehs.com [chemmanagement.ehs.com]
Personal protective equipment for handling Fenticonazole Impurity D
Executive Summary & Hazard Context
Fenticonazole Impurity D (Chemical Name: (RS)-1-[2-(2,4-Dichlorophenyl)-2-hydroxyethyl]-3-[4-(phenylsulfanyl)benzyl]imidazolium nitrate) is a specific process impurity of the antifungal agent Fenticonazole.[1]
In pharmaceutical development, impurities often lack the comprehensive toxicological datasets available for the parent Active Pharmaceutical Ingredient (API). Therefore, scientific integrity dictates we apply the "Precautionary Principle." Until specific toxicology proves otherwise, this compound must be handled as a Potent Compound (OEB 3/4) , assuming it shares or exceeds the reproductive toxicity and sensitization risks of the parent azole class.
Critical Hazard Profile (Inferred from Parent API):
-
Primary Risks: Respiratory sensitization, severe eye irritation, and potential reproductive toxicity (Category 1B/2).
-
Physical State: Solid powder (High dust potential during weighing).
-
Occupational Exposure Band (OEB): Default to Band 4 (<10 µg/m³) for pure powder handling; Band 3 (10–100 µg/m³) for solutions.
Risk Assessment Logic
The following decision logic illustrates why we default to high-containment protocols for Impurity D, utilizing the Performance-Based Exposure Control (PBEC) methodology.
Figure 1: Decision tree for assigning containment levels to uncharacterized pharmaceutical impurities.
Personal Protective Equipment (PPE) Matrix
This matrix is non-negotiable for personnel handling the pure substance (CAS 1313397-05-5).
| Protection Zone | Equipment Standard | Operational Specification |
| Respiratory | PAPR or N95/P3 | Primary: Powered Air Purifying Respirator (PAPR) with HEPA filters is recommended for weighing >10mg.Secondary: Fit-tested N95 (US) or P3 (EU) mask is acceptable only if working inside a certified Class II BSC. |
| Dermal (Hands) | Double Nitrile | Inner Glove: 4 mil Nitrile (Bright color for breach detection).Outer Glove: Extended cuff Nitrile (min 5-6 mil).Note: Tape outer glove to sleeve. |
| Dermal (Body) | Tyvek® / Lab Coat | Disposable Tyvek lab coat with elastic cuffs (Category III, Type 5/6 protection). Do not use cotton coats which trap dust. |
| Ocular | Safety Goggles | Indirect vented goggles or safety glasses with side shields. Face shield required if not working behind a sash. |
| Footwear | Shoe Covers | Disposable shoe covers required to prevent tracking trace powder outside the designated zone. |
Scientist's Note: Azole antifungals can permeate standard latex. Nitrile is mandatory. Change outer gloves immediately after any splash or every 30 minutes during active handling.
Operational Protocol: The "Clean-Trace" Workflow
Phase A: Gowning (Donning)
Correct gowning prevents cross-contamination before you even touch the vial.
-
Shoe Covers: Don first to define the "clean boundary."
-
Gown: Don Tyvek coat. Ensure neck is fully closed.
-
Respirator: Don N95/PAPR. Perform user seal check.
-
Eyewear: Place goggles over the respirator straps.
-
Gloves:
-
Don Inner Gloves.
-
Don Outer Gloves (Extended Cuff).
-
Crucial: Pull outer glove over the Tyvek cuff.
-
Phase B: Handling (Weighing & Solubilization)
Engineering Control: All open handling must occur in a Chemical Fume Hood or Powder Containment Balance Enclosure .
-
Static Control: Impurity D (as a nitrate salt) may be static. Use an ionizing bar or anti-static gun inside the hood before opening the vial.
-
Weighing:
-
Place a tack-mat or absorbent pad inside the hood surface.
-
Open vial only inside the enclosure.
-
Use disposable spatulas. Never reuse.
-
-
Solubilization:
-
Add solvent (e.g., DMSO/Methanol) to the vial before removing it from the hood if possible.
-
Wipe the exterior of the vial with a Kimwipe wet with 70% Ethanol/Isopropanol before removing from the containment zone.
-
Phase C: Degowning (Doffing)
This is the highest risk step for operator exposure.
Figure 2: Sequential doffing procedure to minimize surface contamination.
Emergency & Disposal Procedures
Spill Response (Powder)
-
Evacuate: Clear the immediate area. Allow dust to settle (15 mins).
-
PPE: Upgrade to full PAPR if not already worn.
-
Contain: Cover spill with oil-impregnated wipes or wet paper towels to prevent dust generation. DO NOT SWEEP.
-
Clean: Wipe from the outside in.
-
Decontaminate: Wash surface with 1% Sodium Hypochlorite (Bleach) followed by water, then 70% Ethanol.
Waste Disposal[4]
-
Solid Waste: All vials, spatulas, and contaminated PPE must be placed in a double-bagged yellow hazardous waste bin labeled "Cytotoxic/Genotoxic" or "High Potency Pharmaceutical Waste."
-
Liquid Waste: Segregate into "Halogenated Organic" waste streams. Do not pour down the drain.
References
-
European Chemicals Agency (ECHA). Fenticonazole Nitrate - Registration Dossier. (Accessed 2026).[] Provides parent compound hazard classification (Repr. 2, Skin Irrit. 2).
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[6]
- SafeBridge Consultants.Occupational Health Categorization of Pharmaceutical Compounds. (Industry Standard for OEB Banding).
-
National Institutes of Health (NIH) - PubChem. Fenticonazole Nitrate Compound Summary.
-
Merck/MilliporeSigma. Handling of High Potency Active Pharmaceutical Ingredients (HPAPI).
(Note: Specific MSDS for Impurity D is proprietary to the synthesis house; this guide utilizes the "Parent Compound Proxy" method accepted by ICH Q3A/B guidelines for impurity safety management.)
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
